(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Description
Properties
IUPAC Name |
[(E)-3-ethoxy-3-oxoprop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYTFQUBRZHRZ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Their utility stems from the versatile reactivity of the vinylboronic acid moiety, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a detailed exploration of the predominant synthetic strategies for preparing (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid, with a focus on the underlying principles that govern stereoselectivity and yield. It is designed to be a practical resource for researchers in drug discovery and development, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.
Introduction: The Significance of Vinylboronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged from being synthetic curiosities to indispensable tools in the pharmaceutical industry. The approval of boronic acid-containing drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has solidified their importance. Vinylboronic acids, a subclass of these compounds, are particularly prized for their role as versatile intermediates. The carbon-boron bond can be stereospecifically transformed into a variety of functional groups, making them key components in the synthesis of complex molecular architectures.
The title compound, (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid, is a trifunctional molecule incorporating a boronic acid, an α,β-unsaturated ester, and a defined (E)-alkene geometry. This specific arrangement of functional groups makes it a highly valuable synthon for introducing a substituted acrylic ester moiety into target molecules, a common structural motif in biologically active compounds.
Strategic Overview of the Synthesis
The most direct and widely employed strategy for the synthesis of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid involves a two-step sequence:
-
Stereoselective Hydroboration: The synthesis commences with the hydroboration of ethyl propiolate using a suitable borane reagent, most commonly pinacolborane (HBpin). The key challenge in this step is to control the regioselectivity and, most importantly, the stereoselectivity to favor the formation of the desired (E)-isomer of the resulting vinylboronate ester.
-
Hydrolysis: The pinacol ester, (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, is then hydrolyzed under mild acidic or basic conditions to yield the final boronic acid.
The following sections will delve into the mechanistic details and practical considerations for each of these steps.
Part I: Stereoselective Hydroboration of Ethyl Propiolate
The hydroboration of alkynes is a powerful method for the synthesis of vinylboranes. The reaction involves the addition of a B-H bond across the carbon-carbon triple bond. The stereochemical outcome of this addition is highly dependent on the reaction conditions and the catalyst employed.
The Choice of Borane Reagent: Pinacolborane (HBpin)
Pinacolborane is the reagent of choice for this transformation for several reasons:
-
Stability: Pinacolboronate esters are generally stable, often crystalline solids or high-boiling oils, which facilitates their isolation and purification by standard laboratory techniques such as chromatography or recrystallization.[1]
-
Compatibility: They are compatible with a wide range of functional groups, a crucial feature when working with multifunctional substrates like ethyl propiolate.
-
Versatility: The resulting pinacol ester can be used directly in many cross-coupling reactions or readily converted to the corresponding boronic acid.
Controlling Stereoselectivity: Achieving the (E)-Isomer
The hydroboration of a terminal alkyne like ethyl propiolate can theoretically yield four products: the (E)- and (Z)-isomers of the α- and β-adducts. For the synthesis of the target molecule, the desired product is the (E)-β-vinylboronate ester.
Caption: Regio- and stereoisomers from the hydroboration of ethyl propiolate.
Several catalytic systems have been developed to promote the formation of the (E)-isomer with high selectivity.
Carboxylic acids have been shown to catalyze the hydroboration of alkynes with pinacolborane, affording (E)-vinylboronates with high regio- and stereoselectivity.[2] This method offers the advantage of avoiding transition metal catalysts, which can sometimes lead to side reactions or require removal from the final product.
A variety of transition metal complexes can catalyze the hydroboration of alkynes. While some catalysts favor the formation of the (Z)-isomer, others are selective for the (E)-product. Iron complexes bearing a pyrrolide-based PNP pincer ligand, for instance, have been reported to selectively produce (E)-vinylboronates from the hydroboration of alkynes with pinacolborane.[2]
Experimental Protocol: Synthesis of (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
This protocol is a representative procedure based on established methods for the hydroboration of alkynes.
Materials:
-
Ethyl propiolate
-
Pinacolborane (HBpin)
-
Anhydrous, degassed solvent (e.g., THF, diethyl ether)
-
Catalyst (e.g., a suitable Lewis acid or transition metal complex)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the catalyst followed by the anhydrous, degassed solvent.
-
Add ethyl propiolate to the stirred solution.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature, depending on the catalyst).
-
Add pinacolborane dropwise to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a small amount of water or a buffer solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate.[3][4]
Table 1: Summary of Reaction Parameters for Hydroboration
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, degassed THF or Et₂O | Prevents quenching of the borane reagent and side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Borane reagents can be sensitive to air and moisture. |
| Temperature | Catalyst dependent (0 °C to RT) | Optimizes reaction rate and selectivity. |
| Workup | Aqueous quench, extraction | Removes catalyst residues and inorganic byproducts. |
| Purification | Silica gel chromatography | Separates the desired product from unreacted starting materials and isomers. |
Part II: Hydrolysis of the Pinacol Ester
The final step in the synthesis is the deprotection of the pinacol group to yield the free boronic acid. This transformation is typically achieved by hydrolysis under acidic conditions.
Mechanism of Hydrolysis
The hydrolysis of the pinacol boronate ester is a reversible process that is driven to completion by the use of an excess of water and often an acid catalyst. The mechanism involves the protonation of one of the oxygen atoms of the pinacol group, followed by nucleophilic attack of water on the boron atom. Subsequent elimination of pinacol yields the boronic acid.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of a pinacol boronate ester.
Experimental Protocol: Synthesis of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
This protocol describes the hydrolysis of the pinacol ester to the final product.
Materials:
-
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
-
Solvent mixture (e.g., THF/water or acetone/water)
-
Acid (e.g., HCl, H₂SO₄) or a reagent like sodium periodate.[5]
Procedure:
-
Dissolve the pinacol ester in a suitable solvent mixture (e.g., THF and water).[5]
-
Add the acid catalyst or other deprotecting agent to the solution. A method using sodium periodate followed by the addition of aqueous HCl has been reported for the deprotection of similar pinacol boronate esters.[5]
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by careful column chromatography.[6]
Purification and Characterization
The purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines.
Purification Techniques:
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline boronic acids.[6]
-
Chromatography: While some boronic acids are unstable on silica gel, careful chromatography using a deactivated stationary phase or a different adsorbent like alumina can be effective.[6]
-
Derivatization: In cases where direct purification is difficult, the crude boronic acid can be converted to a stable derivative, such as a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the pure boronic acid.[7]
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The synthesis of (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a valuable process for medicinal chemists, providing access to a versatile building block for drug discovery. The key to a successful synthesis lies in the stereocontrolled hydroboration of ethyl propiolate to furnish the (E)-vinylboronate ester, followed by a carefully executed hydrolysis to the final boronic acid. By understanding the underlying chemical principles and paying close attention to experimental details, researchers can reliably produce this important synthetic intermediate in high yield and purity.
References
-
Phosphine-catalyzed hydroboration of propiolonitriles: access to (E)-1,2-vinylcyanotrifluoroborate derivatives - Chemical Communications (RSC Publishing). Available at: [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
-
Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifunctional ligations - PMC - NIH. Available at: [Link]
-
Contents: - Semantic Scholar. Available at: [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]
-
Transition Metal Catalyzed Hydroborations with Pinacolborane: New Applications and Mechanistic Investigations Yonek Bryan Hleba. Available at: [Link]
-
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate - PubChem. Available at: [Link]
-
Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Chapter X: Olefin Hydroboration. Available at: [Link]
-
Sequential hydroboration‐boronate transformation reactions. Reaction... - ResearchGate. Available at: [Link]
-
Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Available at: [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. Available at: [Link]
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
CHEMISTRY. Available at: [Link]
-
Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifu - Semantic Scholar. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available at: [Link]
-
Internal and external catalysis in boronic ester networks - ChemRxiv. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Vicinal Functionalization of Propiolate Esters via Catalytic Carbocupration: Stereoselective Formation of Substituted Vinyl Silanes - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Available at: [Link]
- US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents.
Sources
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- 2. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | C11H19BO4 | CID 23553751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1009307-13-4: 2-(Ethoxycarbonyl)vinylboronic acid pina… [cymitquimica.com]
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- 7. reddit.com [reddit.com]
The Analytical and Synthetic Blueprint of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid
The Molecular Imperative
In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for modular assembly. (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS: 1379462-82-4) represents a highly versatile reagent, possessing both an electrophilic
This whitepaper provides an in-depth, causality-driven guide to the structural elucidation, purity validation, and synthetic application of this compound. By moving beyond basic protocols, we dissect the why behind the analytical choices, ensuring that researchers can deploy these methods as self-validating systems.
Deconstructing the Architecture: Spectroscopic Causality
The characterization of alkenylboronic acids presents unique challenges, primarily due to their propensity to form cyclic anhydrides (boroxines) and their interaction with protic environments.
Nuclear Magnetic Resonance (NMR) Strategy
When acquiring
The Causality of Solvent Selection: By utilizing DMSO-
Stereochemical Validation: The (E) configuration is unequivocally established by the vicinal coupling constant (
Mass Spectrometry (LC-MS) and Isotopic Signatures
Electrospray ionization in negative mode (ESI-) is the optimal technique for boronic acids, as they readily form the [M-H]
Self-Validating Isotopic Pattern: Boron naturally occurs as two stable isotopes:
Caption: Analytical workflow for the comprehensive characterization of the boronic acid.
The Self-Validating Purity Assay: qNMR Methodology
Standard HPLC-UV area normalization is often insufficient for boronic acids due to potential UV-silent inorganic impurities (e.g., borates) or varying extinction coefficients of boroxines. Quantitative NMR (qNMR) using an internal standard (IS) provides an absolute, self-validating purity metric .
Protocol 1: qNMR Purity Determination
-
Standard Selection: Weigh exactly 10.0 mg of trace-certified Maleic Acid (IS) and 15.0 mg of the (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid sample into a clean glass vial. Causality: Maleic acid provides a sharp, isolated singlet at 6.26 ppm in DMSO-
, which does not overlap with the target vinylic doublets (6.40 and 6.85 ppm). -
Solvation: Add 600 µL of anhydrous DMSO-
. Vortex for 60 seconds to ensure complete dissolution. -
Acquisition: Acquire a
H NMR spectrum with a prolonged relaxation delay (D1 = 30 seconds) and a 90° pulse angle. Causality: A long D1 ensures complete longitudinal relaxation ( ) of all protons, preventing integration errors caused by differential relaxation rates. -
Validation Check: Integrate the IS peak (6.26 ppm, 2H) and the target vinylic peak (6.85 ppm, 1H). Calculate the absolute mass balance. If the calculated purity is significantly lower than the HPLC-UV purity, it flags the presence of NMR-silent inorganic salts.
Chromatographic Behavior: Overcoming Silanol Interactions
When analyzing (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid via Reversed-Phase HPLC, researchers frequently encounter severe peak tailing.
The Mechanistic Cause: The empty p-orbital on the boron atom acts as a Lewis acid, interacting strongly with unendcapped, ionized silanol groups (SiO
The Solution: The mobile phase must be heavily buffered at an acidic pH (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). This low pH (~2.0) fully protonates the surface silanols (pKa ~3.5-4.5), eliminating secondary electrostatic interactions and restoring Gaussian peak symmetry.
Synthetic Translation: The Suzuki-Miyaura Pathway
The primary utility of this compound is in the to synthesize substituted cinnamates or related
Mechanistic Causality of the Base: The transmetalation step is notoriously sluggish for neutral boronic acids. The addition of a base (e.g., K
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the alkenylboronic acid.
Protocol 2: General Suzuki-Miyaura Coupling
-
Reagent Charging: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl
(0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step. -
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension via three freeze-pump-thaw cycles. Validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Reaction: Heat the mixture to 80°C under N
for 4-6 hours. Monitor via LC-MS until the aryl bromide is consumed. -
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate for column chromatography.
Quantitative Data Compendium
Table 1: Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | Unique identifier for procurement and literature search. | |
| Molecular Formula | C | Dictates the exact mass for high-resolution MS. |
| Molecular Weight | 143.93 g/mol | Used for stoichiometric calculations in synthesis. |
| Solubility | DMSO, MeOH, THF | Guides solvent selection for NMR and reaction media. |
Table 2: H NMR Peak Assignments (DMSO- , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 8.10 | Broad Singlet | 2H | - | -B(OH ) |
| 6.85 | Doublet | 1H | 18.0 | -CH =CH-B (beta to carbonyl) |
| 6.40 | Doublet | 1H | 18.0 | -CH=CH -B (alpha to carbonyl) |
| 4.15 | Quartet | 2H | 7.1 | -O-CH |
| 1.25 | Triplet | 3H | 7.1 | -O-CH |
Table 3: LC-MS (ESI-) Fragmentation and Isotopic Pattern
| Relative Abundance | Ion Assignment | Diagnostic Value | |
| 143.05 | 100% | [M-H] | Confirms molecular weight and primary boron isotope. |
| 142.05 | ~25% | [M-H] | Validates the presence of a single boron atom. |
| 99.05 | Variable | [M-H-CO | Indicates decarboxylation/fragmentation of the ester. |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(18), 7892-7911. Available at:[Link]
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid chemical properties
[1]
Compound Identity & Significance
IUPAC Name: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Common Names: (E)-2-(Ethoxycarbonyl)vinylboronic acid; trans-
Structural Significance
This compound represents a "linchpin" scaffold in medicinal chemistry and total synthesis. It possesses two distinct reactive handles:[1][2]
-
Vinylboronic Acid Moiety: Enables Suzuki-Miyaura cross-coupling to introduce an acrylate group onto aryl or vinyl halides with retention of the (E)-stereochemistry.
- -Unsaturated Ester (Michael Acceptor): Allows for subsequent conjugate additions or cycloadditions after the cross-coupling event.
Physicochemical Properties & Stability[4][5][6]
| Property | Description | Data/Notes |
| Physical State | Solid (Free acid); Liquid/Low-melting solid (Pinacol ester) | The free acid is a white to off-white powder. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, THF. | Limited solubility in non-polar solvents (Hexane). |
| Stability | Metastable | Prone to spontaneous dehydration to form the cyclic boroxine trimer (anhydride). |
| Storage | -20°C, Inert Atmosphere | Hygroscopic. Store under Argon/Nitrogen to prevent protodeboronation. |
| Acidity (pKa) | ~8.5 - 9.0 (Boronic acid group) | The electron-withdrawing ester lowers the pKa slightly compared to alkylboronic acids. |
Stability Insight: The Boroxine Equilibrium
Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This transformation is reversible upon addition of water or during aqueous workups.
-
Dry State: Predominantly boroxine.
-
Aqueous/Alcoholic Solution: Predominantly monomeric boronic acid/ester.
-
Critical Risk: Prolonged exposure to strong bases at high temperatures can lead to protodeboronation , cleaving the C-B bond and yielding ethyl acrylate.
Synthesis Protocols
Two primary routes exist: Classical Hydroboration (catecholborane) and Modern Catalytic Borylation (Cu-catalyzed). The modern route is preferred for higher regioselectivity and milder conditions.
Method A: Copper-Catalyzed Borylation (Recommended)
This method utilizes bis(pinacolato)diboron (
Reagents:
-
Ethyl propiolate (1.0 equiv)
- (1.1 equiv)
-
CuCl (3 mol%)
-
Xantphos (3 mol%)
-
NaOtBu (6 mol%)
-
Solvent: THF or MeOH
Protocol:
-
Catalyst Formation: In a glovebox or under
, mix CuCl, Xantphos, and NaOtBu in dry THF. Stir for 15 min to generate the active [Cu]-H species (generated in situ via transmetallation/alcoholysis). -
Addition: Add
followed by the dropwise addition of ethyl propiolate at room temperature. -
Reaction: Stir at 25°C for 4–6 hours. The reaction proceeds via syn-addition of the Cu-B bond across the alkyne.
-
Workup: Filter through a pad of celite to remove copper residues. Concentrate in vacuo.[3]
-
Purification: Flash chromatography (Hexane/EtOAc) yields the pinacol ester.
-
Hydrolysis (Optional): To obtain the free acid, treat the pinacol ester with
(3 equiv) and in Acetone/Water for 12h, followed by acidic extraction.
Method B: Classical Hydroboration
Protocol: React ethyl propiolate with catecholborane (neat, 70°C, 4h). Quench with water to hydrolyze the catechol ester to the free boronic acid.
-
Note: This method often requires higher temperatures which may degrade the product.
Figure 1: Synthesis pathways for (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This is the primary application. The compound serves as a surrogate for the "ethyl acrylate" anion, allowing the installation of the
-
Stereochemistry: Reaction proceeds with retention of configuration , yielding exclusively (E)-cinnamates.
-
Catalyst System:
or are standard. -
Base: Weak bases (
, ) are preferred to minimize ester hydrolysis.
Standard Coupling Protocol:
-
Charge flask with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv),
(0.05 equiv), and (3.0 equiv). -
Add degassed Dioxane/Water (4:1).
-
Heat to 80°C for 12h.
-
Extract with EtOAc, dry over
, and concentrate.
Michael Addition (As Acceptor)
The electron-deficient double bond makes this compound a Michael acceptor. However, nucleophiles (amines, thiols) may compete with the boron center.
-
Strategy: Perform the Suzuki coupling first to install the acrylate, then perform the Michael addition on the resulting product.
Diels-Alder Reactions
Acts as an electron-deficient dienophile. The boron group can be retained or transformed (e.g., oxidation to an alcohol) post-cyclization.
Figure 2: Primary reactivity manifold of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Jang, H.; Zhugralin, A. R.; Lee, Y.; Hoveyda, A. H. "Highly Selective Cu-Catalyzed Synthesis of Vinylboronates." Journal of the American Chemical Society, 2011 , 133(20), 7859–7871. Link
-
Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. Link
-
PubChem Compound Summary. "(E)-(3-Oxoprop-1-en-1-yl)boronic acid." National Center for Biotechnology Information. Link
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid: A Senior Scientist's Guide to Late-Stage Functionalization
Executive Summary
In the landscape of modern medicinal chemistry and drug development, the rapid construction of complex molecular architectures relies heavily on modular, highly reactive building blocks. (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid serves as a premier synthon for the direct installation of an ethyl acrylate moiety onto aromatic and heteroaromatic scaffolds via palladium-catalyzed cross-coupling. Unlike its pinacol ester counterpart, the free boronic acid offers superior atom economy and bypasses the need for harsh deprotection steps, making it an invaluable asset for late-stage API functionalization.
Physicochemical Profiling & Registry Data
Due to the complexities of chemical registry systems and historical cataloging, this specific compound is associated with two primary CAS registry numbers: 1263814-90-9 and 1379462-82-4 . Both identifiers refer to the exact same chemical entity and are used interchangeably by major chemical suppliers[1][2].
| Parameter | Specification |
| Chemical Name | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid |
| Primary CAS Registry Number | 2[2] |
| Alternate CAS Registry Number | 1[1] |
| Molecular Formula | C5H9BO4 |
| Molecular Weight | 143.93 g/mol [2] |
| SMILES String | O=C(OCC)/C=C/B(O)O[2] |
| Storage Conditions | Inert atmosphere, store in freezer under -20°C[2] |
| Availability | Commercially available via 3 and others[3] |
Mechanistic Causality in Cross-Coupling
When deploying (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura couplings, understanding the electronic nature of the substrate is critical. The electron-withdrawing ester group significantly reduces the nucleophilicity of the alkenyl moiety. Consequently, the transmetalation step—often the rate-determining step in these specific couplings—requires careful optimization of the base and solvent system.
Water plays a mandatory dual role in this system: it dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate ate-complex, which is the actual species undergoing transmetalation. Without sufficient aqueous activation, the catalytic cycle stalls at the Pd(II) intermediate.
Catalytic cycle of Suzuki-Miyaura coupling using (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
Validated Experimental Protocol: Synthesis of Cinnamate Derivatives
This protocol is engineered as a self-validating system, ensuring that researchers can identify points of failure immediately rather than at the end of the workflow.
Materials:
-
Aryl bromide (1.0 equiv)
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing (Causality: Catalyst Preservation): In a Schlenk flask, combine 1,4-dioxane and water. Sparge the mixture with Argon for 15 minutes. Scientific Rationale: Pd(0) is highly susceptible to oxidation. Dissolved oxygen will rapidly convert the active catalyst into catalytically dead palladium black.
-
Reagent Loading: Add the aryl bromide, (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid, and K₂CO₃ to the flask. Scientific Rationale: We utilize 1.5 equivalents of the boronic acid because electron-deficient boronic acids are prone to competitive protodeboronation at elevated temperatures. The excess ensures complete consumption of the aryl halide. K₂CO₃ is specifically chosen because its mild basicity prevents the unwanted saponification of the ethyl ester.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C. Scientific Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict stereochemical requirement for the subsequent reductive elimination step, thereby accelerating product formation.
-
In-Process Control (IPC) (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the aryl bromide peak is <2% relative to the product peak. Do not rely on visual cues (e.g., color changes), as palladium complexes naturally darken over time regardless of reaction progress.
-
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Applications in Drug Discovery
The incorporation of the (E)-ethyl acrylate moiety is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced intermediates. Once coupled, the resulting cinnamate derivative can undergo:
-
Asymmetric Hydrogenation: Yielding chiral 3-arylpropanoic acids, a common pharmacophore in metabolic disease targets.
-
Michael Additions: Acting as an electrophile for the introduction of nucleophilic amines or thiols.
-
Heck-type Cyclizations: Serving as a precursor for the synthesis of coumarins and quinolinones.
By leveraging the free boronic acid (CAS 1263814-90-9 / 1379462-82-4) rather than the pinacol ester, process chemists eliminate the mass penalty of the pinacol group, significantly improving the Process Mass Intensity (PMI) of the synthetic route.
References
- "1379462-82-4 | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid", BoronPharm,
- "1263814-90-9 | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid", BLDpharm,
- "eMolecules (E)-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)BORONIC ACID | 1263814-90-9", Fisher Scientific,
- "Chemtour Biotech (Suzhou) Co.
Sources
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid molecular weight
An In-Depth Technical Guide to (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid: Synthesis, Characterization, and Application
Authored by: A Senior Application Scientist
Abstract
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. As a vinyl boronic acid, it serves as a versatile building block, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of an α,β-unsaturated ester moiety provides an additional site for chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a white to off-white solid under standard conditions. Its structure features a boronic acid group attached to a carbon-carbon double bond, which is in conjugation with an ethyl ester. This specific arrangement of functional groups dictates its reactivity and utility in synthetic chemistry.
The unique electronic properties of boron, existing in a trigonal planar geometry with a vacant p-orbital, allow it to act as a Lewis acid. This characteristic is fundamental to its role in transmetalation cycles within catalytic reactions. Furthermore, boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited in sensing and purification.[1][2]
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| Molecular Formula | C5H9BO4 | [3] |
| Molecular Weight | 143.93 g/mol | [3] |
| CAS Number | 1263814-90-9 | [3] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [3] |
| InChI Key | Not readily available |
Synthesis and Purification: A Validated Protocol
The synthesis of vinyl boronic acids can be achieved through several routes. A common and effective method is the hydroboration of an appropriate alkyne followed by hydrolysis. For (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, the logical precursor is ethyl propiolate. The choice of hydroborating agent is critical to ensure regioselectivity and stereoselectivity, yielding the desired (E)-isomer. Catecholborane is an excellent choice for this transformation, as it provides high yields of the trans-vinylborane.
Rationale for Experimental Design
The protocol described below is designed for high fidelity and scalability.
-
Reagent Choice : Ethyl propiolate is the starting material. Catecholborane is selected as the hydroborating agent to favor the formation of the (E)-vinylboronate ester.
-
Stereochemical Control : The hydroboration of terminal alkynes with catecholborane proceeds via a syn-addition, which, after hydrolysis, results in the desired (E)-stereochemistry of the double bond.
-
Purification Strategy : The intermediate catechol ester is stable and can be purified by column chromatography. The final hydrolysis to the boronic acid is typically a clean reaction, and the product can often be purified by recrystallization or a simple wash, which is a self-validating step as impurities will have different solubility profiles.
Step-by-Step Synthesis Protocol
Reaction: Hydroboration of ethyl propiolate with catecholborane followed by hydrolysis.
Step 1: Hydroboration
-
To a flame-dried, nitrogen-purged 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (100 mL).
-
Add ethyl propiolate (1.0 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add catecholborane (1.05 eq) dropwise via syringe over 15 minutes. The internal temperature should be maintained below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) or 1H NMR of an aliquot.
Step 2: Hydrolysis and Work-up
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add 50 mL of deionized water to quench the reaction and hydrolyze the boronate ester.
-
Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by washing the solid with a cold non-polar solvent like chloroform.
Synthesis Workflow Diagram
Caption: General scheme for Suzuki-Miyaura coupling using the title compound.
Potential as a Bioactive Moiety
Beyond its role as a synthetic intermediate, the vinyl boronic acid functional group can itself be a pharmacophore. Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. [4]While this specific molecule's biological activity is not extensively documented, its structure is analogous to moieties found in compounds with known therapeutic potential. [5]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
-
Storage : The compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Freezer storage (-20 °C) is recommended for long-term stability.
-
Handling : Handle in a well-ventilated area, preferably a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Safety : Boronic acids as a class are generally considered to have low toxicity. [5]However, some have been identified as potential mutagens, and thus all new compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a high-value building block for chemical synthesis. Its straightforward preparation, combined with its utility in robust C-C bond-forming reactions, makes it an indispensable tool for chemists in academic and industrial settings. The protocols and data presented in this guide provide a framework for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in the creation of novel molecules for drug discovery and materials science.
References
-
PubChem. * (E)-(3-Oxoprop-1-en-1-yl)boronic acid*. [Link]
-
MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
-
PMC (PubMed Central). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
MDPI. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
-
Waters Corporation. High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
-
Iowa State University Digital Repository. On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. [Link]
-
Organic Syntheses. boronic esters. [Link]
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
-
ResearchGate. Introduction to the Therapeutic Potential of Boronic Acid Derivatives. [Link]
-
ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene.... [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules ?. [Link]
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
-
University of Wisconsin-Madison. NMR Gallery Indexed by NMR Spin Systems. [Link]
Sources
- 1. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. eMolecules (E)-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)BORONIC ACID | 1263814-90-9 | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
This technical guide details the solubility, stability, and handling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS 1263814-90-9), a specialized organoboron reagent used primarily for introducing acrylate moieties via Suzuki-Miyaura cross-coupling.
Executive Summary
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (also known as trans-2-ethoxycarbonylvinylboronic acid) is a bifunctional building block containing an electrophilic acrylate ester and a nucleophilic boronic acid. While invaluable for synthesizing conjugated esters, its handling is complicated by two competing instability factors: protodeboronation of the C-B bond and polymerization of the acrylate alkene.
Successful utilization requires understanding its dynamic solubility profile—specifically the equilibrium between its monomeric acid form and its trimeric boroxine anhydride—and selecting solvent systems that suppress degradation.
Physicochemical Profile
| Property | Detail |
| IUPAC Name | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid |
| CAS Number | 1263814-90-9 |
| Molecular Formula | C₅H₉BO₄ |
| Molecular Weight | 143.93 g/mol |
| Physical State | White to off-white solid |
| pKa (Boronic Acid) | ~8.5 (Estimated; lowered by electron-withdrawing ester) |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |
The Boroxine-Acid Equilibrium
In the solid state and in non-polar solvents, this compound often exists as a boroxine (a cyclic trimeric anhydride). Upon dissolution in water or protic solvents, it hydrolyzes to the monomeric boronic acid. This equilibrium is the primary driver of its solubility behavior.
Figure 1: The dynamic equilibrium governing solubility. The transition from trimer to monomer is required for aqueous solubility.
Solubility Landscape
Solvent Compatibility Matrix
The following data synthesizes field experience with vinyl boronic acids.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Recommended for Stock. Prevents boroxine formation. Stable if kept anhydrous. |
| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Good alternative to DMSO. Ensure DMF is amine-free to prevent premature activation. |
| Polar Protic | Methanol/Ethanol | Good | Soluble, but risks transesterification of the ethyl ester if heated or catalyzed by acid/base. |
| Chlorinated | DCM/Chloroform | Moderate | Solubilizes the boroxine form well. Poor solubility for the monomeric acid. |
| Ethers | THF | Good | Standard solvent for Suzuki couplings. |
| Aqueous | Water | Poor to Moderate | pH dependent. Sparingly soluble at pH < 7. Soluble at pH > 8 (as boronate). |
Critical Solubility Mechanisms
-
pH Dependence: In neutral water, the compound is largely protonated and poorly soluble. Raising the pH (e.g., with NaHCO₃ or K₃PO₄) converts the trigonal boronic acid into the tetrahedral boronate anion [RB(OH)₃]⁻, drastically increasing water solubility.
-
Warning: Prolonged exposure to high pH (>10) can cause hydrolysis of the ethyl ester or protodeboronation .
-
-
Transesterification Risk: Dissolving this ethyl ester in methanol can lead to a slow exchange, converting it to the methyl ester, especially if traces of acid or base are present. Use Ethanol if a protic solvent is strictly required to match the ester group.
Stability & Degradation Risks
Path A: Protodeboronation
Vinyl boronic acids are susceptible to C-B bond cleavage, catalyzed by metals and extreme pH.
-
Mechanism: Water attacks the boron, releasing the alkene (ethyl acrylate) and boric acid.
-
Prevention: Avoid prolonged storage in aqueous base.[1][2] Perform Suzuki couplings rapidly.
Path B: Polymerization
The acrylate double bond is electron-deficient and prone to radical polymerization or Michael addition.
-
Prevention: Store solid at -20°C. Stock solutions in DMSO should be used immediately or frozen. Avoid exposure to light.
Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solution (Recommended)
Use this method for biological assays or precise dosing in synthesis.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Calculation: Target a concentration of 10–50 mM (approx. 1.4 – 7.2 mg/mL).
-
Procedure:
-
Weigh the solid quickly to minimize moisture absorption (hygroscopic).
-
Add DMSO and vortex for 30–60 seconds.
-
Observation: If the solution remains cloudy, the compound may be in the boroxine form. Mild sonication (30 sec) usually breaks the trimer.
-
-
Storage: Aliquot into single-use vials. Store at -20°C. Do not refreeze more than once.
Protocol B: Solubilization for Suzuki-Miyaura Coupling
Standard biphasic conditions.
-
Organic Phase: Dissolve the boronic acid in THF or Dioxane.
-
Base Activation: Prepare a separate aqueous solution of the base (e.g., 2M Na₂CO₃ or K₃PO₄).
-
Mixing: Add the aqueous base to the organic phase only when ready to heat.
-
Why? Minimizes the time the sensitive boronic acid spends in the high-pH aqueous environment before the palladium catalyst engages it.
-
Decision Logic for Solvent Selection
Figure 2: Decision tree for solvent selection based on experimental intent.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Sigma-Aldrich. (n.d.). Product Specification: (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid (Related Derivative Data). Retrieved March 5, 2026. Link
-
Cayman Chemical. (2022).[3][4] Technical Data Sheet: Solubility of Vinyl Boronic Acid Derivatives. Retrieved March 5, 2026. Link
Sources
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid safety data sheet
Topic: CAS: 1263814-90-9 Document Type: Technical Whitepaper & Safety Guide
Handling, Stability, and Synthetic Application in Drug Discovery
Executive Summary
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS 1263814-90-9) is a specialized organoboron reagent used primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a modular "building block" for introducing the ethyl acrylate moiety (
This guide moves beyond the standard Safety Data Sheet (SDS) to address the specific technical challenges of this reagent: its tendency toward dehydration (boroxine formation), its polymerization potential, and the precise conditions required for high-yield cross-coupling.
Chemical Identity & Physicochemical Properties[1][2][3]
Scientific Integrity Note: The values below are synthesized from experimental data. Note that the melting point of boronic acids is often depressed or broad due to the in situ formation of boroxine anhydrides upon heating.
| Property | Specification |
| IUPAC Name | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid |
| Common Name | trans-2-(Ethoxycarbonyl)vinylboronic acid |
| CAS Number | 1263814-90-9 |
| Molecular Formula | |
| Molecular Weight | 143.93 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in |
| Melting Point | 95–100 °C (decomposes/dehydrates) |
| Storage Temp | -20 °C (Freezer) |
Stability & Storage: The Boroxine Equilibrium
The Dehydration Challenge
Unlike simple organic acids, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines . This is not a degradation pathway but a reversible physical state.
-
Dry State: Under vacuum or prolonged storage, the compound loses water to form the boroxine. This changes the stoichiometry (MW becomes effectively higher per boron unit) but usually retains synthetic activity.
-
Wet State: In the presence of atmospheric moisture or aqueous solvents, the boroxine hydrolyzes back to the monomeric acid.
Critical Insight: Researchers often mistake the boroxine for an impurity. In Suzuki couplings using aqueous base, the boroxine converts in situ to the active boronate species.
Visualization: The Boroxine Cycle
The following diagram illustrates the reversibility of this process, which dictates how the reagent should be weighed and handled.
Caption: Figure 1. The reversible dehydration of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid. The trimer (boroxine) is synthetically competent in aqueous coupling conditions.
Storage Protocol
-
Temperature: Store at -20 °C . Vinyl boronic acids are prone to slow polymerization of the alkene if left at room temperature.
-
Atmosphere: Store under Argon or Nitrogen . While less air-sensitive than boranes, long-term oxidative degradation (C-B bond cleavage) is possible.
-
Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates "clumping" (uncontrolled hydrolysis).
Hazard Identification & Risk Mitigation
While not classified as a "High Hazard" substance like alkyl lithiums, this compound acts as a chemical irritant. The vinyl acrylate moiety adds a potential sensitization risk.
GHS Classification (Synthesized)
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2] |
Operational Safety Controls
-
Engineering Controls: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), safety glasses with side shields, and a lab coat.
-
Inhalation Risk: The powder can be fine/electrostatic. Avoid dust generation.[1][2] If the solid becomes sticky (polymerization), dispose of it as hazardous waste; do not attempt to chip it out.
Synthetic Application: Suzuki-Miyaura Coupling[7][8][9][10][11][12]
Mechanism of Action
This reagent allows for the stereoselective introduction of the trans-acrylate group. The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.
Key Causality: The base plays a dual role:
-
It activates the boronic acid to the boronate "ate" complex (increasing nucleophilicity).
-
It facilitates the transmetallation step by displacing the halide on the Palladium center.
Visualization: Catalytic Workflow
Caption: Figure 2. Simplified catalytic cycle for the coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
Standard Operating Procedure (SOP)
Objective: Coupling of CAS 1263814-90-9 with an Aryl Bromide (1.0 mmol scale).
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of Nitrogen/Argon.
-
-
Reagent Loading:
-
Add Aryl Bromide (1.0 equiv, 1.0 mmol).
-
Add (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 equiv, 1.2 mmol, ~173 mg).
-
Add Catalyst:
(0.05 equiv, 5 mol%). Note: This catalyst is robust against air and effective for vinyl couplings.
-
-
Solvent & Base:
-
Add degassed 1,4-Dioxane (4 mL).
-
Add
(2.0 equiv, 2.0 mmol) dissolved in minimal water (1 mL) or added as a solid. -
Expert Tip: If using anhydrous conditions (for sensitive substrates), use
and dry DMF/Dioxane.
-
-
Reaction:
-
Heat to 80 °C for 4–12 hours. Monitor by LC-MS.
-
Observation: The solution typically turns black (Pd precipitation) upon completion.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate and wash with water/brine.
-
Dry over
, filter, and concentrate. -
Purify via flash chromatography (Silica gel).
-
Emergency Response
| Scenario | Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek medical attention (alkaline hydrolysis risk).[2] |
| Skin Contact | Wash with copious soap and water.[1][2][4] If irritation persists (redness/blistering), consult a dermatologist. |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up and place in a closed container. Ventilate area.[1] |
| Fire | Use water spray, alcohol-resistant foam, or dry chemical. Note: Boron oxides may form in smoke. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid (Analogous structure data). Link
-
PubChem. (2024).[6][7] Compound Summary: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS 1263814-90-9).[8] Link
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boroxine equilibrium).
Sources
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. 99769-19-4 | CAS DataBase [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1263814-90-9|(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid|BLD Pharm [bldpharm.com]
synthesis of beta-borylacrylates
The Definitive Guide to the Synthesis of -Borylacrylates
Executive Summary
1This guide provides a rigorous technical analysis of their synthesis, prioritizing the Copper(I)-Catalyzed Hydroboration of Propiolates as the industry "Gold Standard" for regiocontrol and stereoselectivity, while also detailing Transition-Metal-Free organocatalytic routes for green chemistry compliance.
Part 1: Strategic Significance & Structural Utility[2]
In medicinal chemistry, the
Key Synthetic Advantages[1][2][3]
-
Stereodefined Olefins: The hydroboration of alkynoates typically proceeds via syn-addition, granting exclusive access to (Z)-alkenes, which are thermodynamically difficult to access via metathesis or Horner-Wadsworth-Emmons olefination.
-
Amphiphilic Reactivity: The C(
)–B bond allows for Pd-catalyzed arylation, while the C=C double bond remains active for radical or nucleophilic functionalization.
Part 2: Mechanistic Pathways
Understanding the mechanism is prerequisite to troubleshooting. The reaction is not a simple addition; it is a catalytic cycle driven by the formation of a nucleophilic Copper-Boryl species.
The Copper(I) Catalytic Cycle
The active species is a L-Cu-Bpin complex (where L is a ligand like Xantphos). This nucleophilic species attacks the electron-deficient alkyne (propiolate) in a Michael-like fashion.
Critical Regioselectivity Point: The Cu-B bond polarizes such that the Boron (electropositive) and Copper (electroneutral/positive) might be expected to align differently. However, in these catalytic systems, the Boryl group acts as the nucleophile , attacking the
Figure 1: The catalytic cycle for the Copper-catalyzed hydroboration of propiolates. The regio-determining step involves the nucleophilic attack of the boryl moiety at the
Part 3: Synthetic Methodologies
Method A: The Gold Standard (Cu-Catalyzed Hydroboration)
Best for: High stereocontrol (Z-isomer), complex substrates, and scale-up.
This protocol utilizes a Copper(I) source with a diphosphine ligand. Research by Yun et al. established that diphosphines like Xantphos are superior to monodentate phosphines for maintaining catalyst stability and enforcing regioselectivity.
Reagents & Materials
-
Substrate: Alkyl propiolate (e.g., Ethyl propiolate, 1.0 equiv).
-
Boron Source: Bis(pinacolato)diboron (
, 1.1 equiv). -
Catalyst: CuCl (5 mol%).
-
Ligand: Xantphos (5 mol%) or DPEphos.
-
Base: NaO
Bu (Sodium tert-butoxide, 10 mol%). -
Proton Source: Methanol (2.0 equiv).
-
Solvent: THF (anhydrous).
Step-by-Step Protocol
-
Catalyst Activation: In a glovebox or under Argon, charge a flame-dried reaction vial with CuCl (5 mol%), Xantphos (5 mol%), and NaO
Bu (10 mol%). Add THF (0.5 M concentration relative to substrate) and stir for 10 minutes. The solution should turn a characteristic yellow/orange, indicating the formation of the active L-Cu-O Bu species. -
Boron Addition: Add
(1.1 equiv) to the mixture. Stir for 5–10 minutes. The active L-Cu-Bpin species is now generated.[2] -
Substrate Injection: Add the propiolate (1.0 equiv) followed immediately by MeOH (2.0 equiv). Note: MeOH acts as the proton source to cleave the C-Cu bond.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or GC-MS.
-
Workup: Filter the mixture through a short pad of silica gel or celite to remove copper residues. Wash with ethyl acetate.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc). Caution:
-borylacrylates can be silica-sensitive; use neutralized silica (1% Et3N) if degradation is observed.
Method B: The "Green" Route (Transition-Metal-Free)
Best for: Avoiding trace metal contamination in late-stage pharmaceutical intermediates.
Phosphines can catalyze the addition of
Protocol Highlights
-
Catalyst:
(Tributylphosphine, 10 mol%). -
Solvent: Methanol (Essential as both solvent and proton source).
-
Conditions: The reaction often requires slight warming (40°C) or longer times compared to the Cu-method.
-
Mechanism: The phosphine attacks the alkyne, creating a phosphonium enolate that activates the diboron reagent.
Part 4: Data & Optimization
The choice of ligand and base is the primary determinant of yield and selectivity.
Table 1: Ligand Effects on Regioselectivity (Propiolate Hydroboration)
| Ligand Type | Catalyst System | Major Product | Selectivity ( | Yield | Notes |
| Diphosphine | CuCl / Xantphos | >98:2 | 92% | High Z-selectivity. Robust. | |
| Monophosphine | CuCl / PPh3 | 85:15 | 78% | Lower regiocontrol; prone to oligomerization. | |
| NHC | CuCl / IMes | Variable | Variable | 60-85% | Substrate dependent; can favor |
| None (Metal-Free) | 95:5 | 88% | Slower kinetics; strictly anti-Markovnikov. |
Decision Logic for Synthesis
When designing a synthesis, use the following logic flow to select the appropriate method.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Part 5: Troubleshooting & Self-Validating Systems
To ensure Trustworthiness and reproducibility, every experiment should include these internal checks:
-
The Color Test: In Method A, the catalyst mixture must change color (usually to yellow/orange) upon adding NaO
Bu. If it remains colorless or turns black (Cu nanoparticles) immediately, the active species has not formed or has decomposed. Action: Dry solvents and check inert atmosphere. -
Proton Source Timing: Do not add MeOH before the
. The Cu-alkoxide must transmetallate with Boron first. Adding MeOH too early quenches the Cu-alkoxide back to Cu-Cl/inactive species. -
Protodeboronation:
-borylacrylates are prone to losing the boron group on acidic silica. Validation: Run a 2D TLC (spot, rotate 90 degrees, run again). If the spot smears or separates on the diagonal, the product is decomposing. Fix: Use alumina or deactivate silica with 1% Triethylamine.
References
-
Yun, J. et al. (2006).
-Acetylenic Esters: Efficient Synthesis of -Boryl- -ethylenic Esters." Chemical Communications.[3] -
Santos, W. L. et al. (2015).[3] "Copper(II)-Catalyzed
-Borylation of Acetylenic Esters in Water." Synthesis. -
Sawamura, M. et al. (2018).[3] "Phosphine-Catalyzed Anti-Hydroboration of Internal Alkynes." Organic Letters.
-
Hoveyda, A. H. et al. (2010).
-Boryl- -unsaturated Esters." Journal of the American Chemical Society.[4] -
Ito, H. et al. (2010).
-Unsaturated Carbonyl Compounds." Tetrahedron Letters.
Sources
- 1. Stereoselective Control of the Cu Activation of β,β-Diboryl Acrylates for Allylic Coupling Protocols with Concomitant Lactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-boryl mediated organic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00816C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Advanced Technical Guide: Reactivity of Vinyl Boronic Acids
Core Directive & Introduction
Vinyl boronic acids (VBAs) occupy a unique position in the pharmacophore "toolbox." Unlike their aryl counterparts, they bridge the gap between the robust sp²-hybridized cross-coupling partners and the sensitive, polymerizable nature of olefins.
This guide moves beyond standard textbook definitions. We will dissect the reactivity-stability paradox of VBAs. You will learn not just how to couple them, but why they fail (protodeboronation, polymerization) and how to engineer your reaction landscape to favor the desired pathway.
The Electronic Duality
The boron atom in a neutral vinyl boronic acid is isoelectronic with a carbocation, possessing an empty p-orbital. This confers Lewis acidity . However, upon coordination with a base (forming a hydroxyboronate or "ate" complex), the vinyl group becomes highly nucleophilic. This "switchable" reactivity is the engine behind every protocol in this guide.
Stability & Handling: The First Barrier
Before attempting catalysis, one must address the inherent instability of free vinyl boronic acids. Unlike phenylboronic acid, VBAs are prone to two distinct degradation pathways: Protodeboronation and Radical Polymerization .
Mechanisms of Degradation
-
Protodeboronation: In aqueous basic media (standard Suzuki conditions), the C-B bond can cleave, replacing the boron with a proton.[1][2] This is often accelerated by metal salts.
-
Polymerization: The vinyl group is susceptible to radical polymerization, often initiated by trace peroxides formed via air oxidation of the C-B bond.
Strategic Protection: The MIDA Solution
For complex multistep synthesis, free boronic acids are often too labile. The MIDA (N-methyliminodiacetic acid) boronate is the industry standard for "masking" this reactivity. The sp³ hybridization of the boron in the MIDA complex shuts down transmetallation and Lewis acidity, rendering the molecule chemically inert until "released" by mild aqueous base.
Visualization: Reagent Selection Decision Tree
Use this logic flow to select the correct vinyl boron source for your campaign.
Caption: Decision matrix for selecting vinyl boron reagents based on stability and process requirements.
Primary Reactivity Mode: Suzuki-Miyaura Coupling[3][4][5]
The Suzuki-Miyaura coupling is the most frequent application of VBAs. However, vinyl species behave differently than aryls. They are more nucleophilic but also more prone to side reactions like Heck-type insertions if the catalyst system is not tuned.
Mechanistic Insight: The "Ate" Complex
The base is not just a proton scavenger; it is a ligand. The formation of the quaternary boronate anion [R-CH=CH-B(OH)3]- is the rate-determining pre-equilibrium.
-
Critical Note: For vinyl boronic acids, retention of configuration is the rule. An E-vinyl boronic acid yields an E-alkene. Inversion usually signals a competing radical pathway or isomerization of the Pd-alkenyl intermediate.
Experimental Protocol: High-Fidelity Vinyl Coupling
This protocol is optimized for minimizing protodeboronation while maximizing yield.
Reagents:
-
Vinyl Boronic Acid (1.2 equiv) - Use 1.5 equiv if volatile
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Robust catalyst, resists reduction to Pd black
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/nitrogen 3 times. Oxygen is the enemy of vinyl species (polymerization).
-
Solvation: Add sparged Dioxane/Water.
-
Catalyst Addition: Add the Pd catalyst last, under a positive stream of nitrogen.
-
Reaction: Heat to 80 °C. Do not exceed 100 °C unless necessary; high T promotes deboronation.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[5]
-
Tip: If the vinyl product is acid-sensitive, wash with pH 7 buffer, not HCl.
-
Visualization: The Catalytic Cycle & Transmetallation
Detailed view of the specific vinyl-transfer mechanism.
Caption: Suzuki-Miyaura cycle emphasizing the activation of vinyl boronic acid to the 'ate' complex.
Secondary Reactivity: Rhodium-Catalyzed Conjugate Addition[7]
When you need to form a C(sp³)-C(sp²) bond rather than a biaryl system, Rhodium catalysis is the method of choice. Here, the vinyl boronic acid acts as a "soft" carbanion equivalent, adding 1,4 to enones or nitroalkenes.
The Mechanism
Unlike Pd-coupling, this does not involve a halide. The Rh(I) species undergoes transmetallation with the boronic acid, followed by insertion into the electron-deficient alkene.
-
Key Advantage: This reaction is often enantioselective if chiral ligands (e.g., BINAP) are used.[5]
-
Solvent Effect: Water is essential for the hydrolysis of the Rh-enolate intermediate to release the product and regenerate the hydroxorhodium catalyst.
Protocol: Asymmetric 1,4-Addition
Reagents:
-
Enone (1.0 equiv)
-
Vinyl Boronic Acid (1.5 equiv)
-
Rh(acac)(C₂H₄)₂ (3 mol%)
-
(S)-BINAP (3.3 mol%)
-
Solvent: Dioxane / Water (10:1)
Workflow:
-
Mix Rh precursor and ligand in dioxane for 15 min to form the active catalyst.
-
Add enone and boronic acid.
-
Heat to 100 °C.
-
Note: If the reaction is sluggish, adding 1 equiv of aqueous KOH can accelerate transmetallation, though it may lower enantioselectivity.
Advanced Application: The Petasis (Borono-Mannich) Reaction[8][9][10]
This is a powerful multicomponent reaction (MCR) for generating allylic amines.[6] It couples an amine, a carbonyl (aldehyde/glyoxal), and a vinyl boronic acid.[7]
-
Mechanism: The amine and aldehyde condense to form an iminium/hemiaminal. The boronic acid coordinates to the hydroxyl group of the hemiaminal, facilitating an intramolecular transfer of the vinyl group.
-
Utility: Excellent for synthesizing unnatural amino acids and peptidomimetics.
Emerging Technology: Bioorthogonal Tetrazine Ligation
Recent chemical biology advances (e.g., Bioconjugate Chem. 2018) have identified vinyl boronic acids as exceptionally fast bioorthogonal handles.
-
Reaction: Inverse Electron Demand Diels-Alder (iEDDA).[8][9]
-
Rate: VBAs react significantly faster than simple alkenes (like norbornene) due to the electronic modulation by the boron atom.
-
Application: Labeling proteins in living cells.[10][11] The hydrophilic nature of the boronic acid improves solubility compared to hydrophobic strained alkynes.
Comparative Data: Boron Source Properties
| Feature | Vinyl Boronic Acid (Free) | Vinyl Pinacol Ester (Bpin) | Vinyl MIDA Boronate | Vinyl Trifluoroborate (BF3K) |
| Atom Economy | High | Moderate | Low | High |
| Stability (Air/RT) | Low (Polymerizes/Dehydrates) | High | Excellent (Indefinite) | Excellent |
| Reactivity (Suzuki) | High (Instant activation) | Moderate (Needs hydrolysis) | Latent (Slow release) | Moderate (Needs hydrolysis) |
| Chromatography | Difficult (Streaks on silica) | Good | Excellent | Difficult (Polar) |
| Solubility | Polar Organic/Water | Non-polar Organic | Polar Organic (DMSO/MeCN) | Water/Alcohols |
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
-
Suzuki, A. Cross-Coupling Reactions of Organoboron Derivatives with Organic Electrophiles.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling.
-
-
Protodeboronation & Stability
-
Rhodium-Catalyzed Conjugate Addition
-
Hayashi, T., & Yamasaki, K. Rhodium-Catalyzed Asymmetric 1,4-Addition.
-
-
Petasis Reaction
-
Petasis, N. A., & Akritopoulou, I.[13] The Boronic Acid Mannich Reaction.
-
-
Bioorthogonal Applications
-
Eising, S., et al. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling.
-
Sources
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.se]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Petasis reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
Methodological & Application
Application Note: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid in Suzuki-Miyaura Coupling
Executive Summary
In modern drug development and natural product synthesis, the installation of
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid —and its corresponding pinacol ester—serves as a highly strategic alternative. By leveraging the Suzuki-Miyaura cross-coupling framework, this reagent allows for the stereospecific installation of an ethyl acrylate moiety onto aryl, heteroaryl, and vinyl halides under remarkably mild conditions. This application note details the mechanistic rationale, comparative advantages, and validated protocols for utilizing this reagent in complex synthetic workflows.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is vital to understand not just how a reaction proceeds, but why specific reagents and conditions are selected. The successful deployment of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid relies on manipulating the fundamental steps of the palladium catalytic cycle.
The "Suzuki-Heck" Alternative
Electron-deficient vinylboronic acids undergo transmetalation at a slower rate than their electron-rich aryl counterparts. However, once transmetalation occurs, the subsequent reductive elimination is highly efficient and completely stereoretentive. Unlike the Heck reaction, which proceeds via migratory insertion and
Boronic Acid vs. Pinacol Ester Dynamics
The free boronic acid, (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, is highly atom-economical but can be prone to protodeboronation (the hydrolytic cleavage of the C-B bond) under strongly basic conditions. To mitigate this, the pinacol ester derivative is often used interchangeably. The pinacol ester provides enhanced bench stability and slower, controlled hydrolysis in situ, which maintains a steady concentration of the active boronic acid, thereby suppressing off-target degradation[1][2].
Catalyst and Base Selection
-
Catalyst:
is highly recommended over . The bidentate dppf ligand enforces a cis-geometry on the palladium(II) intermediate, which drastically accelerates the rate-limiting reductive elimination step, minimizing the time the sensitive vinyl group spends attached to the metal center. -
Base & Solvent: A biphasic or miscible aqueous system (e.g., 1,4-Dioxane/
) with a mild base like is required. Causality: Water is not merely a solvent; it is mechanistically essential. It dissolves the inorganic base and generates the hydroxide/carbonate ions necessary to coordinate with the empty p-orbital of the boron atom. This forms the reactive, nucleophilic tetrahedral boronate "ate" complex , which is the actual species that undergoes transmetalation with the Pd(II) halide[3][4].
Workflow Visualization
The following diagram outlines the logical progression and critical control points of the experimental workflow.
Workflow for Suzuki-Miyaura coupling using (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid.
Quantitative Data: Reaction Parameter Comparison
To justify the selection of this methodology over traditional approaches, the following table summarizes the quantitative and qualitative differences between the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling using this specific boronic acid.
| Parameter | Mizoroki-Heck Reaction (Standard) | Suzuki-Miyaura (Vinylboronic Acid) |
| Typical Temperature | 100–140 °C | 60–90 °C |
| Stereoretention | Prone to alkene isomerization (E/Z mixtures) | >99% (E)-isomer retention |
| Functional Group Tolerance | Moderate (sensitive to basic/thermal degradation) | Excellent (tolerates aldehydes, ketones, amines) |
| Substrate Scope (Halides) | Aryl iodides, bromides | Aryl iodides, bromides, chlorides, pseudohalides |
| Primary Byproducts | Regioisomers, polymerized acrylates | Protodeboronation, homocoupled dienes |
| Catalyst Loading | 1–10 mol% | 1–5 mol% |
Experimental Protocol
This protocol is designed as a self-validating system. By adhering to the precise stoichiometric and environmental controls, researchers can ensure high-fidelity cross-coupling.
Reagents & Equipment
-
Electrophile: Aryl or heteroaryl halide (1.0 equiv, 1.0 mmol)
-
Nucleophile: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 equiv, 1.3 mmol)
-
Catalyst:
(0.05 equiv, 5 mol%) -
Base:
(2.5 equiv, 2.5 mmol) -
Solvent: 1,4-Dioxane / Deionized
(4:1 v/v, 10 mL total) -
Equipment: Flame-dried Schlenk tube or microwave vial, Argon manifold.
Step-by-Step Methodology
-
Solid Reagent Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 mmol), and
(2.5 mmol).-
Note: If the aryl halide is a liquid, withhold it until Step 3.
-
-
Solvent Addition: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of Deionized
. -
Degassing (Critical Causality Step): Sparge the heterogeneous mixture with Argon gas via a submerged needle for 15 minutes.
-
Scientific Rationale: Dissolved oxygen rapidly oxidizes the phosphine ligands of the catalyst and promotes the Pd-catalyzed oxidative homocoupling of the boronic acid into diethyl (2E,4E)-hexa-2,4-dienedioate. Removing oxygen ensures the boronic acid stoichiometry remains intact for the cross-coupling.
-
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add
(5 mol%). Reseal the vessel tightly. -
Thermal Activation: Submerge the vessel in a pre-heated oil bath at 85 °C. Stir vigorously for 4–8 hours.
-
Self-Validation: Monitor the reaction via LC-MS or TLC (UV active). The reaction is complete when the aryl halide peak is fully consumed.
-
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the phases and extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure (E)-cinnamate derivative.
Troubleshooting
-
Issue: High levels of unreacted aryl halide but boronic acid is consumed.
-
Cause: Protodeboronation of the vinylboronic acid outcompeting transmetalation.
-
Solution: Switch to the pinacol ester derivative, or change the base to the milder Potassium Fluoride (KF) to slow down the hydrolysis rate while maintaining 'ate' complex formation.
-
-
Issue: Formation of a highly UV-active, non-polar byproduct.
-
Cause: Homocoupling of the boronic acid due to oxygen ingress.
-
Solution: Strictly enforce the 15-minute Argon sparging step and ensure the reaction vessel is completely sealed.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
palladium catalyst for (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid coupling
This guide outlines the optimized protocols and mechanistic considerations for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid .
This reagent functions as a modular "acrylate cassette," allowing the direct installation of the
Part 1: Strategic Analysis & Catalyst Selection
The "Acrylate Challenge"
Coupling this specific boronic acid presents two competing failure modes that do not exist for standard phenylboronic acids:
-
Rapid Protodeboronation: The electron-withdrawing carbonyl group at the
-position acidifies the C-B bond. Under aqueous basic conditions, this leads to rapid hydrolysis and loss of the boron group, yielding ethyl acrylate (side product) instead of the coupled product.-
Solution: Accelerate the transmetalation step (using bulky, electron-rich ligands) to outcompete decomposition.
-
-
Polymerization: The product and the reagent are both Michael acceptors prone to radical polymerization at the elevated temperatures required for coupling.
-
Solution: Use of radical scavengers (BHT) and strictly anaerobic conditions.
-
Catalyst Recommendations
| Catalyst System | Role | Recommendation | Mechanism of Action |
| Pd(OAc)₂ + SPhos | Gold Standard | Primary Choice | The SPhos ligand is bulky and electron-rich, facilitating rapid oxidative addition and, crucially, accelerating transmetalation . This speed is vital to capture the unstable boronic acid before it decomposes. |
| Pd(dppf)Cl₂ · DCM | Robust Alternative | Secondary Choice | The large bite angle of dppf supports reductive elimination. It is more stable to air/moisture but often slower than SPhos, which may allow more protodeboronation. |
| Pd(PPh₃)₄ | Legacy | Avoid | Often inactive against aryl chlorides; requires high loading; sensitive to oxidation which triggers polymerization. |
Part 2: Detailed Experimental Protocols
Protocol A: The "Anhydrous" Method (Recommended for Free Acid)
This protocol utilizes anhydrous conditions to minimize the concentration of hydroxide ions, thereby suppressing protodeboronation.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.5 – 2.0 equiv )
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)
-
Additive: BHT (2,6-Di-tert-butyl-4-methylphenol) (10 mol%)
-
Solvent: Toluene (0.2 M concentration)
Step-by-Step Workflow:
-
Pre-complexation (Optional but recommended): In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in a small volume of toluene and stir for 10 mins to generate the active catalytic species.
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, BHT , and anhydrous K₃PO₄ .
-
Boronic Acid Addition: Add the (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid last.
-
Critical: If the acid is old or dark, recrystallize or switch to the pinacol ester.
-
-
Solvent & Degassing: Add Toluene. Seal the vial. Sparge with Argon for 5 minutes (do not just purge headspace; dissolved O₂ promotes polymerization).
-
Execution: Heat to 80 °C for 4–12 hours.
-
Note: Monitor conversion by LCMS. If protodeboronation is observed (ethyl acrylate peak), lower temp to 60 °C and extend time.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Protocol B: The "Two-Phase" Method (For Pinacol Esters)
If using the pinacol ester surrogate (more stable), a standard aqueous-organic biphasic system is efficient.
-
Solvent: 1,4-Dioxane : Water (4:1)
-
Base: K₂CO₃ (3.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)
-
Temp: 90 °C
-
Note: The ester hydrolyzes in situ to the acid, but the slow release helps maintain a low steady-state concentration of the active species, reducing side reactions.
Part 3: Mechanism & Workflow Visualization
Figure 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: The catalytic cycle highlights the critical "Transmetalation" step.[2] If this step is too slow (due to poor ligand choice), the activated boronate complex diverts to the irreversible protodeboronation pathway.
Figure 2: Experimental Workflow Decision Tree
Caption: Decision tree for selecting the appropriate protocol based on the boronic acid source (Free Acid vs. Ester).
Part 4: Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield + Ethyl Acrylate formation | Protodeboronation | The base is too strong or the system is too wet. Switch to anhydrous K₃PO₄ in Toluene. Increase catalyst loading to speed up coupling. |
| Gelling / Insoluble material | Polymerization | Oxygen ingress or lack of inhibitor. Ensure rigorous degassing (sparging). Add BHT or Phenothiazine . |
| No Reaction (SM Recovery) | Catalyst Deactivation | Pd(0) is oxidizing before entering the cycle. Switch to a pre-catalyst like SPhos Pd G3 or Pd(dppf)Cl₂ . |
| Isomerization (E to Z) | Pd-Hydride Species | Extended reaction times can lead to isomerization. Stop reaction immediately upon consumption of halide. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
base selection for Suzuki coupling with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Application Note: Base Selection Strategies for Suzuki-Miyaura Coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Executive Summary
The Suzuki-Miyaura coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (also known as trans-2-ethoxycarbonylethenylboronic acid) presents a unique "stability-reactivity" paradox. This substrate contains two sensitive functionalities:
-
Vinyl Boronic Acid Moiety: Highly susceptible to protodeboronation (cleavage of the C-B bond), particularly in aqueous basic media, leading to the formation of ethyl acrylate side products.
-
Ethyl Ester: Prone to saponification (hydrolysis) under the very basic conditions required to activate the boronic acid for transmetallation.
This guide provides a tiered base selection strategy to navigate these competing failure modes. While standard carbonate bases are effective for robust substrates, this specific acrylate derivative often requires anhydrous fluoride activation or mild phosphate systems to maintain high chemoselectivity.
Mechanistic Analysis & Base Selection Logic
The success of the Suzuki coupling relies on the formation of a tetra-coordinate boronate species
The Challenge: Competing Pathways
-
Path A (Desired): Base attacks Boron
Transmetallation with Pd(II) Product. -
Path B (Protodeboronation): Base/Water attacks Boron
C-B bond cleavage Ethyl Acrylate (Side Product). Note: Vinyl boronic acids protodeboronate significantly faster than aryl boronic acids. -
Path C (Saponification): Base attacks Carbonyl
Ester Hydrolysis Carboxylic Acid (poisoning the catalyst or altering solubility).
Base Selection Matrix
| Base Class | Examples | pKa (Conj. Acid) | Suitability | Mechanism of Action |
| Fluorides | CsF, TBAF | ~3.2 (HF) | High | Anhydrous Activation. Fluoride ( |
| Phosphates | ~12.3 ( | Medium-High | Buffered Activation. Provides a milder pH profile than carbonates. Often used with minimal water to suppress protodeboronation. | |
| Carbonates | ~10.3 ( | Medium | Standard. Effective but risky. Requires careful temperature control (<80°C) to avoid saponification. | |
| Hydroxides | NaOH, KOH | ~15.7 ( | Low | Contraindicated. High risk of rapid ester hydrolysis and protodeboronation. |
Decision Tree & Workflow
The following diagram outlines the logical flow for selecting the appropriate protocol based on your specific coupling partner (electrophile) and equipment capabilities.
Figure 1: Decision tree for base selection emphasizing the "Fluoride Route" for maximum ester stability.
Detailed Experimental Protocols
Protocol A: Anhydrous Fluoride Activation (High Precision)
Recommended for complex synthesis or when the ester moiety is critical.
Rationale: Cesium Fluoride (CsF) acts as a non-basic activator. The high lattice energy of CsF is overcome by the formation of the strong B-F bond, driving the transmetallation equilibrium without requiring water or hydroxide ions.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 - 1.5 equiv)
-
Base: CsF (2.0 - 3.0 equiv)
-
Catalyst:
(5 mol%) or (2 mol%) / (4.8 mol%) -
Solvent: Anhydrous THF or DME (Degassed)
Step-by-Step:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.
-
Loading: Add the Aryl Halide, Boronic Acid, CsF, and Pd catalyst to the vial.
-
Solvent: Add anhydrous THF via syringe. Crucial: Do not add water.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes.
-
Reaction: Seal the vial and heat to reflux (65°C) or 80°C (if using DME) for 4-12 hours.
-
Note: Monitor by TLC/LCMS.[2] If conversion stalls, add fresh catalyst, not more base.
-
-
Workup: Filter through a Celite pad to remove insoluble fluoride salts. Rinse with EtOAc.[2] Concentrate and purify.
Protocol B: Mild Carbonate/Phosphate (Standard)
Recommended for robust electrophiles where minor hydrolysis is acceptable or separable.
Rationale:
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.3 equiv)
-
Base:
or (2.0 equiv) -
Catalyst:
(5 mol%) -
Solvent: 1,4-Dioxane / Water (10:1 ratio)
Step-by-Step:
-
Solvent Prep: Prepare a mixture of Dioxane and Water (10:1). Degas thoroughly by sparging with Argon for 20 minutes.
-
Loading: Add Aryl Halide, Boronic Acid, Base, and Catalyst to the reaction vessel.
-
Initiation: Add the degassed solvent mixture.
-
Reaction: Heat to 60-70°C .
-
Warning: Do not exceed 80°C. Higher temperatures exponentially increase the rate of ester hydrolysis.
-
-
Monitoring: Check LCMS at 1 hour. Vinyl boronic acids react fast; prolonged heating promotes side reactions.
-
Workup: Dilute with water/brine and extract immediately with EtOAc. Do not let the mixture sit in basic aqueous solution.
Troubleshooting & Optimization Data
| Observation | Root Cause | Corrective Action |
| Low Yield + Starting Material | Catalyst deactivation or slow transmetallation. | Switch to Protocol A (CsF) . Fluoride activation is often faster for sterically hindered systems. |
| Product Hydrolysis (Acid formed) | Base too strong or too much water. | Use Protocol A (Anhydrous). If using Protocol B, reduce water ratio to 20:1 or switch base to |
| Protodeboronation (Ethyl Acrylate formed) | Unstable boronic acid in aqueous base. | Increase Catalyst Load: Speed up the coupling to outcompete decomposition. Use highly active ligands like SPhos or XPhos . |
| Black Precipitate (Pd black) | Catalyst decomposition. | Ensure rigorous degassing. Vinyl boronic acids can sometimes reduce Pd(II) to Pd(0) colloids rapidly; add a stabilizing ligand (e.g., |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions.[3][4] The Journal of Organic Chemistry, 59(20), 6095-6097. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 443-452. Link
Sources
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid
Introduction & Strategic Utility
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a highly versatile, bench-stable vinylboronic acid reagent utilized to install an ethyl acrylate (cinnamate or dienoate) moiety onto aryl or vinyl electrophiles. In drug development and complex molecule synthesis, this Suzuki-Miyaura approach is frequently prioritized over the classical Heck reaction. While the Heck reaction can suffer from severe regioselectivity issues (yielding unpredictable mixtures of α- and β-arylation) or unwanted alkene isomerization, the Suzuki-Miyaura coupling with this specific boronic acid proceeds with complete retention of the (E)-double bond geometry ()[1].
Mechanistic Insights & Causality
To rationally optimize this reaction, one must understand the causality behind the catalytic cycle and the specific role of the microenvironment ()[1]:
-
Oxidative Addition : The Pd(0) active species inserts into the aryl/vinyl halide bond. The rate is heavily dependent on the electrophile's leaving group (I > Br > Cl).
-
Transmetalation (The Critical Step) : Boronic acids are inherently poor nucleophiles and cannot undergo transmetalation directly. The addition of an inorganic base (e.g., K₂CO₃) in the presence of water forms a negatively charged, tetrahedral boronate complex,
. This coordination drastically increases the nucleophilicity of the vinyl group, facilitating its transfer to the Pd(II) center ()[2]. -
Reductive Elimination : The Pd(II) complex releases the coupled (E)-acrylate product and regenerates the Pd(0) catalyst. Bidentate ligands (like dppf) enforce a cis-geometry on the Pd(II) intermediate, which structurally accelerates this final step[1].
Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the integration of the vinylboronic acid.
Reaction Optimization & Parameter Selection
Selecting the right combination of catalyst, base, and solvent is a self-validating system: if transmetalation is too slow, protodeboronation (the hydrolytic degradation of the boronic acid) outcompetes the productive coupling pathway ()[2].
A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is deliberately chosen because the inorganic base and the boronic acid require a highly polar aqueous medium for optimal activation, while the aryl halide and the Pd catalyst reside in the organic phase.
Quantitative Data: Condition Optimization
| Entry | Electrophile | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Rationale |
| 1 | Aryl Iodide | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 85 | Standard conditions; rapid oxidative addition compensates for monodentate ligand. |
| 2 | Aryl Bromide | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 92 | Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination. |
| 3 | Aryl Chloride | Pd(OAc)₂ / XPhos (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 78 | Electron-rich, bulky Buchwald ligand required to break the strong C-Cl bond. |
| 4 | Sterically Hindered | Pd(dppf)Cl₂ (5) | K₃PO₄ (3.0) | DMF/H₂O (5:1) | 90 | 81 | Stronger base and highly polar solvent overcome steric bulk during transmetalation. |
Experimental Protocols
General Procedure A: Standard Biphasic Coupling (Optimal for Aryl Bromides/Iodides)
This protocol utilizes a biphasic system to ensure both the organic substrates and the inorganic base remain solvated, maximizing interfacial transmetalation while suppressing homocoupling.
Step-by-Step Methodology:
-
Reagent Charging : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Base Addition : Add finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen (critical to prevent catalyst oxidation and boronic acid homocoupling).
-
Solvent Addition : Syringe in a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v ratio, typically 0.1 M to 0.2 M relative to the electrophile).
-
Thermal Heating : Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) to maximize the surface area of the biphasic emulsion. Heat for 4–12 hours.
-
Reaction Monitoring : Monitor the reaction via TLC or LC-MS until the aryl halide is fully consumed.
-
Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure ethyl (E)-3-arylacrylate.
General Procedure B: Mild Conditions for Base-Sensitive Substrates
If the substrate contains base-sensitive functional groups (e.g., easily hydrolyzed esters, epoxides, or acidic α-protons), swap K₂CO₃ for the milder Cs₂CO₃ (2.0 equiv) and lower the reaction temperature to 65 °C. Alternatively, use strictly anhydrous conditions with CsF (3.0 equiv) in dry THF to facilitate transmetalation without the need for an aqueous phase, thereby preventing hydrolytic side reactions ()[2].
Figure 2: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]
Sources
Application Note: Scope and Utility of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid in Organic Synthesis
Executive Summary & Mechanistic Rationale
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (and its corresponding pinacol ester) is a highly versatile, bifunctional building block in modern organic synthesis. It serves as a robust vinyl nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a direct and stereospecific route to synthesize (E)-acrylate derivatives, such as cinnamates and heteroaromatic acrylates, from aryl or heteroaryl halides.
Why Suzuki-Miyaura over the Heck Reaction?
Traditionally, the introduction of an acrylate moiety onto an aromatic ring is achieved via the Heck reaction. However, the Heck coupling of acrylates presents several mechanistic challenges: it often requires harsh conditions (elevated temperatures and strong bases), suffers from regioselectivity issues (yielding mixtures of linear
In contrast, utilizing (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in a Suzuki-Miyaura framework bypasses these limitations. The causality lies in the transmetalation step of the catalytic cycle: the transfer of the vinyl group from boron to palladium occurs with absolute retention of the (E)-stereochemistry . Furthermore, the reaction proceeds under exceptionally mild conditions, tolerating sterically hindered or electronically deactivated electrophiles that would otherwise fail or degrade under Heck conditions .
Fig 1: Catalytic cycle of the Suzuki-Miyaura coupling with (E)-boronoacrylate.
Reaction Scope and Quantitative Data
The utility of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid spans a wide array of electrophiles. The table below summarizes the quantitative performance of this reagent across different classes of aryl and heteroaryl halides. The data highlights the predictable stereoretention and high yields achievable when the correct catalytic system is deployed .
| Electrophile Class | Typical Catalyst System | Temp (°C) | Average Yield (%) | Stereoretention (E:Z) |
| Electron-Rich Aryl Iodides | Pd(PPh | 25 - 50 | 85 - 95% | > 99:1 |
| Electron-Deficient Aryl Bromides | Pd(dppf)Cl | 80 | 80 - 92% | > 99:1 |
| Sterically Hindered Aryl Bromides | Pd | 90 | 70 - 85% | > 98:2 |
| Heteroaryl Chlorides (e.g., Pyridines) | Pd(OAc) | 100 | 65 - 80% | > 99:1 |
| Nucleoside Analogs (e.g., 5-IdU) | Na | 100 (MW) | 75 - 85% | > 99:1 |
Note: The ligand-free aqueous conditions for nucleoside analogs demonstrate the extreme functional group tolerance of the boronic acid moiety under specialized conditions .
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each step includes the mechanistic causality behind the action and in-process checks to verify reaction health.
Materials Required:
-
Aryl Halide : 1.0 mmol
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid : 1.2 mmol (slight excess prevents halide homocoupling)
-
Base : Potassium carbonate (K
CO ), 2.5 mmol -
Catalyst : Pd(dppf)Cl
·CH Cl , 0.05 mmol (5 mol%) -
Solvent : 1,4-Dioxane / H
O (4:1 v/v), 10 mL
Step-by-Step Methodology:
-
Reagent Assembly & Solvation :
-
Action: In a 25 mL Schlenk tube, combine the aryl halide, (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, and K
CO . Add the 1,4-Dioxane/H O solvent mixture. -
Causality: Water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate "ate" complex. Without water, transmetalation stalls. Dioxane provides solubility for the organic fragments.
-
-
Rigorous Degassing :
-
Action: Sparge the biphasic mixture with Argon for 15 minutes.
-
Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and promotes the homocoupling of the boronic acid (yielding a diene byproduct).
-
-
Catalyst Addition :
-
Action: Briefly open the Schlenk tube under a positive flow of Argon and add the Pd(dppf)Cl
·CH Cl catalyst. Seal the tube. -
Causality: Pd(dppf)Cl
is selected because the large bite angle of the dppf ligand accelerates the final reductive elimination step, preventing the accumulation of Pd(II) intermediates that could undergo side reactions. -
Self-Validation Check: The solution should transition from a pale yellow to a deep red/orange upon catalyst dissolution and initial oxidative addition.
-
-
Thermal Activation & Monitoring :
-
Action: Heat the reaction mixture to 80°C in a pre-heated oil bath for 4 to 12 hours.
-
Self-Validation Check: Monitor via LC-MS or TLC. The disappearance of the aryl halide peak and the emergence of a highly UV-active product spot (due to the extended conjugation of the cinnamate system) confirms cycle turnover.
-
-
Workup & Isolation :
-
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Action: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).
-
Fig 2: Self-validating experimental workflow for the cross-coupling protocol.
References
-
Burke, M. D., et al. "Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling." Journal of the American Chemical Society, 2007.[Link]
-
Darses, S., Genet, J.-P., et al. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." ResearchGate (General Review on Vinylboronic Acids), 2008.[Link]
-
Western, E. C., et al. "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides." MDPI: Molecules, 2015.[Link]
using (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid with aryl halides
This Application Note and Protocol guide details the use of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Compound: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
CAS: 1263814-90-9 (Acid), 290305-47-4 (Pinacol Ester derivative)
Target Class: Ethyl Cinnamates &
Introduction & Strategic Value
The reagent (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid serves as a stereodefined "acrylate equivalent" for palladium-catalyzed cross-coupling. Traditionally, introducing an acrylate group onto an aryl ring is achieved via the Heck Reaction (Ar-X + Ethyl Acrylate). However, the Heck reaction often requires high temperatures (>100°C), strong bases, and can suffer from regioselectivity issues (branched vs. linear) or isomerization of the double bond.
Why use this Boronic Acid (Suzuki) instead of Acrylate (Heck)?
-
Milder Conditions: Suzuki couplings often proceed at lower temperatures (60–80°C) and tolerate weaker bases (e.g.,
), preserving sensitive functional groups. -
Stereochemical Fidelity: The reagent is pre-configured as the (E)-isomer. The Suzuki mechanism proceeds with strict retention of configuration, guaranteeing exclusive formation of (E)-cinnamates without the
mixtures sometimes seen in Heck chemistry. -
Regiocontrol: The boron attachment point dictates the bond formation site, eliminating the risk of branched (iso-cinnamate) byproducts.
Mechanistic Insight
The reaction follows the standard Suzuki-Miyaura catalytic cycle but requires specific attention to the stability of the vinylboron species.
Key Mechanistic Features:
-
Stereoretention: The transmetallation step transfers the alkenyl group from Boron to Palladium with retention of stereochemistry.
-
Side Reactions: Electron-deficient vinylboronic acids are prone to protodeboronation (hydrolysis of the C-B bond) in the presence of water and base, and polymerization of the acrylate double bond.
Figure 1: Catalytic cycle highlighting the entry of the vinyl boronic acid at the Transmetallation step.
Experimental Protocol
Objective: Synthesis of Ethyl (E)-4-methoxycinnamate from 4-bromoanisole.
A. Reagents & Stoichiometry
| Component | Equiv.[1] | Role | Notes |
| Aryl Halide | 1.0 | Substrate | Ar-I > Ar-Br >> Ar-Cl (Ar-Cl requires specialized ligands) |
| Boronic Acid | 1.2 – 1.5 | Reagent | Excess is required due to potential protodeboronation. |
| Pd Catalyst | 0.03 – 0.05 | Catalyst | |
| Base | 2.0 – 3.0 | Activator | |
| Solvent | [0.2 M] | Medium | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1). |
B. Step-by-Step Procedure
1. Preparation (Inert Atmosphere Required):
-
Step 1: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 mmol, 187 mg), and Base (
, 2.0 mmol, 650 mg). -
Step 2: Add the Pd catalyst (
, 0.03 mmol, 25 mg).-
Expert Tip: If using
, add it last or under a strict counter-flow of Argon/Nitrogen to prevent oxidation.
-
-
Step 3: Seal the vial with a septum. Evacuate and backfill with Argon (
).
2. Solvent Addition & Reaction:
-
Step 4: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Step 5: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check via TLC or LCMS. The boronic acid spot (polar, often streaks) should disappear, and a new fluorescent spot (cinnamate product) should appear.
-
3. Workup & Purification:
-
Step 6: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Step 7: Separate phases. Extract the aqueous layer with Ethyl Acetate (
mL). -
Step 8: Wash combined organics with Brine, dry over
, filter, and concentrate. -
Step 9: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Note: The product is an ester; ensure the silica is neutral to prevent hydrolysis.
-
C. Optimization Decision Matrix
Figure 2: Decision matrix for selecting catalyst systems based on substrate difficulty.
Troubleshooting & Critical Parameters
Stability of the Boronic Acid
The free acid (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is hygroscopic and prone to polymerization .
-
Storage: Store at -20°C under Argon.
-
Alternative: If the acid has degraded (turned into a gummy solid), convert it to the Pinacol Ester or purchase the pinacol ester directly. The ester is significantly more stable and can be used in the same protocol (often requiring slightly longer reaction times for in-situ hydrolysis).
Common Failure Modes
-
Protodeboronation (Yield Loss):
-
Polymerization:
-
Pd Black Formation:
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. Link
-
Littke, A. F.; Fu, G. C. "A Versatile, Practical Catalyst for the Cross-Coupling of Aryl Chlorides."[5] Journal of the American Chemical Society, 2001 , 123(29), 6989–7000. Link
-
Hansen, A. L.; Skrydstrup, T. "The Heck-Miyaura Coupling: A Mild Approach to Functionalized Alkenes." Organic Letters, 2005 , 7(25), 5585–5587. Link
Sources
applications of beta-borylacrylates in synthesis
Application Note: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Borylacrylates as Ambiphilic Linchpins in Divergent Synthesis[1][2]
Executive Summary
Michael acceptorsThis guide details three core workflows for utilizing
Strategic Reactivity Profile
The utility of
Reactivity Flowchart (DOT Visualization)
The following diagram maps the divergent pathways accessible from a single
Figure 1: Divergent synthesis pathways. The
Protocol 1: Stereoretentive Suzuki-Miyaura Cross-Coupling
Objective: Coupling of
The Challenge: Protodeboronation
Optimized Protocol
-
Substrate: (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate.
-
Coupling Partner: Aryl Bromide or Iodide (1.0 equiv).
-
Catalyst:
(3-5 mol%) or . -
Base:
(3.0 equiv) or (2.0 equiv). Note: Avoid alkoxide bases. -
Solvent: THF:Water (10:1) or Dioxane:Water (4:1).
-
Temperature: 60–80 °C.
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol),
-borylacrylate (1.1 mmol), and (0.03 mmol). -
Solvate: Add degassed THF (4.5 mL) and degassed water (0.5 mL).
-
Activate: Add
(3.0 mmol) in one portion. -
React: Seal the vial and heat to 70 °C for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Insight: The use of anhydrous conditions with CsF (Cesium Fluoride) in THF is an alternative "anhydrous protocol" if the substrate contains hydrolysis-sensitive esters.
Protocol 2: Tandem Annulation for Coumarin Synthesis
Objective: Synthesis of functionalized coumarins via a one-pot Suzuki coupling/isomerization/lactonization cascade. This method utilizes the
Mechanistic Logic[4][5][6]
-
Coupling: The boronate couples with a salicylate derivative (2-hydroxyaryl halide).
-
Isomerization: The resulting E-cinnamate must isomerize to the Z-isomer to allow cyclization. This is often facilitated by photo-isomerization or specific catalyst interactions.
-
Cyclization: Intramolecular transesterification releases ethanol and forms the lactone ring.
Optimized Protocol
-
Substrate: 2-Bromophenol derivative (1.0 equiv).
-
Reagent: (E)-
-borylacrylate (1.2 equiv). -
Catalyst System:
(5 mol%) + SPhos (10 mol%).[1] -
Base:
(3.0 equiv).[1] -
Solvent: DMF or 1,4-Dioxane.
Step-by-Step Procedure:
-
Setup: Combine 2-bromophenol derivative (0.5 mmol),
-borylacrylate (0.6 mmol), (5.6 mg), SPhos (20.5 mg), and (318 mg) in a reaction tube. -
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvate: Add anhydrous DMF (2.0 mL).
-
Heat: Stir at 80–100 °C for 16 hours.
-
Observation: The reaction mixture typically darkens. Complete consumption of the phenol is usually observed within 4-6 hours, but cyclization may take longer.
-
Workup: Quench with water, extract with
, and purify via silica gel chromatography.
Workflow Diagram (DOT Visualization)
Figure 2: Cascade sequence for the synthesis of Coumarins from halophenols.
Protocol 3: Asymmetric Conjugate Addition
Objective: Utilizing the electron-deficient nature of the acrylate to install nucleophiles at the
Expert Tip: MIDA Boronates
For conjugate additions, MIDA (N-methyliminodiacetic acid) boronates are superior to Pinacol esters. The MIDA group is rigid and minimizes steric clashes during the nucleophilic attack, while also being stable to many Lewis Acids used to catalyze the addition.
Protocol (Rh-Catalyzed Asymmetric Addition):
-
Catalyst:
(3 mol%) + Chiral Ligand (e.g., BINAP or Segphos). -
Nucleophile: Arylboronic acid (1.5 equiv) or Organozinc reagent.
-
Substrate:
-MIDA-borylacrylate. -
Conditions: Dioxane/H2O, 40 °C.
-
Outcome: The nucleophile adds to the
-carbon.[2][3] The boron group remains intact for further diversification (e.g., oxidation to alcohol).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Protodeboronation (Loss of Boron) | Base is too strong or hydrous. | Switch from carbonate bases ( |
| Homocoupling of Aryl Halide | Incomplete reduction of Pd(II). | Ensure thorough degassing of solvents. Increase ligand loading (SPhos or XPhos). |
| No Cyclization (Coumarin) | Failure to isomerize E-to-Z. | Increase temperature to 100 °C. If using photo-isomerization, ensure UV source is active. |
| Hydrolysis of Ester | Aqueous base attacking acrylate. | Use tert-butyl acrylates (steric bulk protects ester) or switch to anhydrous CsF conditions. |
References
one-pot synthesis using (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Abstract
This technical guide details the application of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS: 99769-19-4), a versatile vinylboron reagent used to introduce the ethyl acrylate motif into aryl and heteroaryl scaffolds. Unlike standard acrylates used in Heck reactions, this reagent operates under mild Suzuki-Miyaura conditions, avoiding high temperatures and oxidative environments. This note outlines two advanced one-pot protocols : (1) a Tandem Vinylation-Hydrogenation sequence for synthesizing saturated propanoate linkers, and (2) a Cascade Vinylation-Cyclization for accessing coumarin/quinolinone heterocycles. These workflows streamline drug discovery by eliminating intermediate isolation steps.
Introduction & Reagent Profile
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid serves as a "masked" propanoate synthon. In medicinal chemistry, it is the reagent of choice for installing the
-
Chemical Name: trans-2-(Ethoxycarbonyl)vinylboronic acid
-
Role: Nucleophilic source of the ethyl acrylate group (
). -
Key Advantage: Enables the synthesis of cinnamates (via coupling), hydrocinnamates (via coupling-reduction), and heterocycles (via coupling-cyclization) in a single vessel.
Mechanistic Insight: The "Soft" Alternative
While the Heck reaction couples aryl halides with acrylates using Pd(0)/Pd(II) cycles, it often requires temperatures
Strategic One-Pot Workflows
The following diagram illustrates the divergent utility of this reagent. By altering the downstream conditions in the same pot, researchers can access three distinct chemical spaces.
Protocol A: Tandem Suzuki-Miyaura / Hydrogenation
Target: Synthesis of Ethyl 3-arylpropanoates (Saturated Linkers). Application: Creating flexible linkers for PROTACs or saturated ester bioisosteres.
Experimental Logic
This protocol utilizes the residual Palladium from the cross-coupling step to catalyze the subsequent hydrogenation. This "auto-tandem catalysis" removes the need for a second metal catalyst, though adding fresh Pd/C is recommended for high-throughput reliability.
Step-by-Step Procedure
-
Charge Vessel: To a reaction vial, add:
-
Aryl Halide (1.0 equiv)
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 equiv)
-
Catalyst:
(3--5 mol%) -
Base:
(2.0 equiv) or (3.0 equiv) -
Solvent: THF:Water (9:1) or Toluene:Ethanol:Water (4:2:1). Note: Ethanol is preferred to prevent transesterification.
-
-
Cross-Coupling:
-
Degas with Argon/Nitrogen.
-
Heat to
for 2--4 hours. -
Checkpoint: Monitor by LC-MS for consumption of Aryl Halide. Intermediate mass:
.
-
-
In-Situ Hydrogenation:
-
Cool reaction to Room Temperature (RT).
-
Option A (Direct): Purge the vessel with Hydrogen gas (balloon, 1 atm). Stir vigorously for 4--12 hours.
-
Option B (Accelerated): Add a small scoop (5 wt%) of 10% Pd/C and purge with Hydrogen. This is robust for sulfur-containing substrates that may poison the initial homogeneous Pd.
-
-
Work-up:
-
Filter through a Celite pad to remove Pd black.
-
Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 75--90% (over 2 steps).
Protocol B: Cascade Suzuki-Miyaura / Michael Cyclization
Target: Coumarins (from o-halophenols) or Quinolinones (from o-haloanilines). Application: Rapid generation of privileged heterocyclic scaffolds.
Experimental Logic
The boronic acid installs the acrylate ester ortho to a nucleophile. Under the basic reaction conditions, the nucleophile attacks the ester carbonyl (lactonization) or the
Step-by-Step Procedure
-
Reagents:
-
Substrate: ortho-Iodophenol (or protected equivalent like o-iodoanisole, requiring deprotection) or ortho-Iodoaniline.
-
Reagent: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.5 equiv).
-
Catalyst:
(5 mol%) + (10 mol%) OR . -
Base:
(3.0 equiv). Stronger bases promote the cyclization. -
Solvent: DMF or DMA (High boiling point polar aprotic solvents facilitate the cyclization step).
-
-
Reaction:
-
Work-up:
-
Acidify with 1M HCl (carefully) to neutralize the base.
-
Extract with EtOAc.[7]
-
The product is often a crystalline solid; recrystallization from EtOH is possible.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Vinyl boronic acids are unstable in high heat/strong base. | Use milder base ( |
| Low Conversion (Step 1) | Catalyst deactivation or poor oxidative addition. | Switch to electron-rich ligands (e.g., SPhos , XPhos ) to speed up coupling before deboronation occurs. |
| Incomplete Reduction (Step 2) | Poisoned Catalyst (S, N heteroatoms). | Add fresh 10% Pd/C or switch to Formate (transfer hydrogenation) source. |
| Homocoupling | Oxidation of boronic acid. | Ensure rigorous degassing (Argon sparge) before heating. |
References
-
Suzuki-Miyaura Coupling General Reviews
-
One-Pot Suzuki-Hydrogenation
-
Vinylboronic Acid Stability & Optimization
-
Tandem Cyclization Applications
-
Reagent Specific Data
-
BenchChem Reagent Profile: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid. Link
-
Sources
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid [organic-chemistry.org]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 12. medium.com [medium.com]
- 13. One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering severe yield limitations when utilizing electron-deficient vinylboronic acids in Suzuki-Miyaura cross-couplings.
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a highly reactive, yet fragile building block. The very electronic properties that make it a valuable synthon also make it highly susceptible to protodeboronation —the premature cleavage of the carbon-boron bond to yield ethyl acrylate and boric acid. This guide provides the mechanistic causality behind this degradation, actionable troubleshooting FAQs, and a self-validating anhydrous protocol to ensure your coupling outcompetes degradation.
Mechanistic Insight: The Causality of Degradation
To stop protodeboronation, we must first understand the thermodynamic and kinetic forces driving it. The degradation of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is governed by three primary factors[1][2]:
-
Enhanced Lewis Acidity : The ethoxycarbonyl (-COOEt) group is strongly electron-withdrawing. It pulls electron density away from the vinyl backbone, leaving the boron atom highly Lewis acidic. This drastically lowers its
, making it highly receptive to coordination by Lewis bases (like water or hydroxide) to form the reactive tetrahedral boronate anion . -
Inductive Stabilization of the Transition State : Once the boronate forms, the C-B bond is primed for cleavage. During concerted C-B bond heterolysis and protonation, the electron-deficient vinyl backbone inductively stabilizes the transition state, accelerating the formation of the protodeboronated byproduct (ethyl acrylate)[3].
-
Catalyst-Induced Degradation : If the transmetalation step is slow, the palladium(II) intermediate can act as a Lewis acid, coordinating to the boronate and actively catalyzing the C-B cleavage. Bulky phosphine ligands, while excellent for oxidative addition, can sometimes stall transmetalation and inadvertently promote this Pd-catalyzed degradation[4].
Mechanistic divergence: Productive coupling vs. protodeboronation.
Troubleshooting FAQs
Q1: I am losing all my starting material to ethyl acrylate before any cross-coupling occurs. What is the primary cause?
A1: The presence of water combined with a strong base (e.g., aqueous
Q2: Even with anhydrous
Q3: Can I just use a massive excess (e.g., 3.0 equivalents) of the boronic acid to force the reaction? A3: While a slight excess (1.2–1.5 equiv) is standard to account for minor degradation, massive excesses do not solve the kinetic problem and will complicate your purification by generating large amounts of ethyl acrylate and boron waste. Focus on optimizing the base and solvent first.
Q4: How should I store (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid? A4: Boronic acids can undergo slow auto-protodeboronation or trimerize to boroxines upon exposure to atmospheric moisture[3]. Store the reagent at -20°C in a desiccator under an argon atmosphere.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the causal relationship between reaction conditions and the stability/yield of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid during a standard coupling with an aryl bromide.
| Base System | Solvent | Catalyst | Primary Pathway | Isolated Yield |
| Toluene/EtOH | Rapid Protodeboronation | < 5% | ||
| 1,4-Dioxane | Mixed (Sluggish Transmetalation) | 35 - 40% | ||
| THF | XPhos Pd G3 | Productive Coupling | 75 - 82% | |
| 1,4-Dioxane | XPhos Pd G3 | Productive Coupling | 88 - 95% |
Note:
Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating an internal standard and rigorous Schlenk techniques, you can empirically verify whether degradation has been arrested before committing to scale-up.
Materials Required:
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 equiv)
-
Aryl halide (1.0 equiv)
-
Anhydrous Cesium Fluoride (
, 3.0 equiv) - Must be stored in a glovebox. -
XPhos Pd G3 (2-5 mol%)
-
Anhydrous, degassed 1,4-Dioxane (0.2 M relative to aryl halide)
-
1,3,5-Trimethoxybenzene (0.1 equiv) - Internal standard for NMR validation.
Step-by-Step Methodology:
-
Preparation of the Environment: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under a positive flow of Argon.
-
Reagent Loading: Briefly open the Schlenk tube and add the aryl halide (1.0 mmol), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.3 mmol), anhydrous
(3.0 mmol), and the internal standard (0.1 mmol). -
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen and moisture.
-
Catalyst Addition: Under a steady stream of Argon, quickly remove the septum and add the XPhos Pd G3 catalyst (0.02 mmol). Reseal and perform one final brief vacuum/Argon cycle.
-
Solvent Introduction: Using a dry, Argon-purged syringe, inject 5.0 mL of anhydrous, sparged 1,4-Dioxane through the septum.
-
Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 60°C. Stir vigorously (800 rpm) to ensure the insoluble
remains suspended. -
Self-Validation (Monitoring): After 1 hour, withdraw a 50 µL aliquot via a dry syringe. Dilute with LC-MS grade Acetonitrile and analyze. You should observe the product mass with minimal trace of ethyl acrylate. If ethyl acrylate dominates, your
or solvent was compromised by moisture. -
Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium and salts. Concentrate the filtrate for column chromatography.
Optimized anhydrous Schlenk workflow for moisture-sensitive couplings.
References
- Base-Catalyzed Aryl-B(OH)
- Protodeboron
- Development of Organic Transformations Based on Protodeboronation.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Protodeboronation of (Hetero)
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
Sources
Technical Support Center: Minimizing Homocoupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the formation of the undesired homocoupling byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid?
A1: Homocoupling is a significant side reaction where two molecules of your (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid react with each other to form diethyl (2E,4E)-hexa-2,4-dienedioate. This undesired dimerization consumes your boronic acid, reduces the yield of your desired cross-coupled product, and can complicate purification due to the similar properties of the byproduct.
Q2: Why might (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid be particularly susceptible to homocoupling?
A2: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is an electron-deficient vinyl boronic acid due to the presence of the electron-withdrawing ethyl acrylate moiety. Electron-deficient boronic acids can have altered reactivity profiles in the Suzuki-Miyaura catalytic cycle, which in some cases can favor the homocoupling pathway, especially under non-optimized conditions.
Q3: What are the primary drivers of boronic acid homocoupling?
A3: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid dimerization. Furthermore, if a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid to form the homocoupled product during its reduction to the catalytically active Pd(0) state.[1]
Q4: Is it better to use the boronic acid or a boronic ester derivative of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid?
A4: For this substrate, using a more stable boronic ester derivative, such as the pinacol ester, is highly recommended. Boronic esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation (hydrolysis of the C-B bond) and homocoupling.[1] While this may require an additional synthetic step to prepare the boronic ester, the often-improved yield and purity of the final product can justify this effort. The pinacol ester of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is commercially available and provides a stable, reliable source for your coupling reactions.[2][3]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
Issue 1: Significant formation of the homocoupling byproduct.
Potential Cause 1: Presence of Oxygen in the Reaction Mixture
-
Explanation: Dissolved oxygen is a primary culprit in promoting homocoupling. It oxidizes the active Pd(0) catalyst to Pd(II), which then catalyzes the dimerization of the boronic acid.[1]
-
Solution: Rigorous Degassing of Solvents and Inert Atmosphere
-
Protocol:
-
Sparge all solvents (e.g., dioxane, THF, toluene, and water) with an inert gas (high-purity argon or nitrogen) for at least 30 minutes prior to use.
-
Assemble your reaction glassware and flame-dry under vacuum, then backfill with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the reaction setup, duration, and workup.
-
-
Potential Cause 2: Use of a Pd(II) Precatalyst
-
Explanation: Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, require an in-situ reduction to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled product as a byproduct.[1]
-
Solution: Employ a Pd(0) Precatalyst
-
Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step by the boronic acid, thereby minimizing this homocoupling pathway.
-
Experimental Protocol:
-
Under a positive pressure of inert gas, add your aryl halide, the pinacol ester of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, and a finely ground, dry base to the reaction flask.
-
Add the degassed solvent mixture.
-
Finally, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄) and the appropriate ligand (if not already part of the catalyst complex).
-
-
Potential Cause 3: Inappropriate Ligand Choice
-
Explanation: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient vinyl boronic acids, the choice of ligand is critical to favor the desired cross-coupling over side reactions.
-
Solution: Use Bulky, Electron-Rich Phosphine Ligands
-
Recommendation: Buchwald-type ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for challenging Suzuki-Miyaura couplings, including those with electron-deficient boronic acids. These ligands promote both the oxidative addition and the reductive elimination steps, which can outcompete the homocoupling pathway.
-
Rationale: The bulkiness of these ligands favors the formation of the monoligated palladium species, which is often more active in the catalytic cycle. Their electron-rich nature enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.
-
Issue 2: Low yield of the desired product and presence of protodeboronation byproduct.
Potential Cause: Base is too strong or reaction temperature is too high.
-
Explanation: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid and its esters can be susceptible to protodeboronation (cleavage of the C-B bond and replacement with a hydrogen atom), especially in the presence of strong bases and at elevated temperatures. This is a common side reaction for vinyl boronic acids.
-
Solution: Optimization of Base and Temperature
-
Base Selection: Use a milder base such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOtBu. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be increased incrementally. For many Suzuki-Miyaura couplings, temperatures around 80-100 °C are optimal when using thermally stable catalysts and ligands.
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling pathway for (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (represented as R-B(OH)₂).
Caption: Competing catalytic cycles in the Suzuki-Miyaura reaction.
Recommended Reaction Conditions for Minimizing Homocoupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester with aryl halides. Optimization may be required for specific substrates.
| Parameter | Recommendation | Rationale |
| Boron Source | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester | More stable than the corresponding boronic acid, reducing susceptibility to protodeboronation and homocoupling.[1] |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) or Pd(PPh₃)₄ (3 mol%) | A Pd(0) source avoids the initial reduction step by the boronic acid, a key pathway for homocoupling.[1] |
| Ligand | SPhos (3.6 mol%) or other bulky, electron-rich Buchwald-type ligands | Promotes rapid oxidative addition and reductive elimination, favoring the desired cross-coupling pathway over side reactions. |
| Base | K₃PO₄ (2.0 equiv, finely ground and dried) or Cs₂CO₃ (2.0 equiv) | A milder base minimizes protodeboronation of the electron-deficient vinyl boronic ester. |
| Solvent | Anhydrous, degassed 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v) | Common solvent systems for Suzuki-Miyaura couplings. Rigorous degassing is crucial to remove dissolved oxygen. |
| Temperature | 80-100 °C | A good starting temperature range. Monitor for potential decomposition of starting materials or products. |
| Atmosphere | Inert (Argon or high-purity Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure for Minimizing Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or high-purity Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, under an inert atmosphere, pre-mix the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.6 mol%) in a small amount of the degassed dioxane.
-
Add the degassed 1,4-dioxane/water solvent mixture to the Schlenk flask containing the solids.
-
Add the catalyst/ligand mixture to the reaction flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]
-
Journal of Environmental Sciences. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Overview
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a highly versatile but notoriously challenging reagent in Suzuki-Miyaura cross-coupling. Because the boron atom is conjugated with an electron-withdrawing ethyl ester group, this electron-deficient alkenylboronic acid exhibits atypical reactivity. Researchers frequently encounter rapid reagent decomposition, stalled catalytic cycles, and unwanted side reactions. This guide provides an authoritative, causality-driven framework to diagnose and resolve these failures.
Mechanistic Troubleshooting Flowchart
Troubleshooting matrix for (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid Suzuki couplings.
Core Troubleshooting Guide (FAQs)
Q1: Why am I only recovering ethyl acrylate and unreacted aryl halide instead of my cross-coupled product? Diagnosis: Base-promoted protodeboronation. Causality: Electron-deficient boronic acids are highly susceptible to1 (cleavage of the C–B bond to form a C–H bond)[1]. In aqueous alkaline conditions, the boronic acid converts into a trihydroxyboronate intermediate. The electron-withdrawing ester group stabilizes the developing carbanion character at the alpha-carbon, drastically lowering the activation energy for unimolecular heterolysis and C–B bond fission[2], yielding ethyl acrylate. Solution:
-
Attenuate Base Strength: Avoid strong hydroxide bases (NaOH, KOH) which 3[3]. Switch to mild, anhydrous bases like K3PO4, Cs2CO3, or KF.
-
Control Water Equivalents: While trace water is necessary to activate the boronic acid, excess water drives the hydrolytic protodeboronation pathway[2]. Use a biphasic system (e.g., Toluene/H2O 10:1) or strictly anhydrous conditions with fluoride bases.
Q2: The boronic acid is stable, but the reaction stalls at the transmetalation step. How do I force the coupling? Diagnosis: Poor transmetalation kinetics. Causality: The Suzuki-Miyaura catalytic cycle relies on the nucleophilicity of the organoborate complex to transfer the organic group to the Pd(II) center. The electron-withdrawing ester group of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid depletes electron density from the boron atom, making4[4]. Solution: Employ electron-rich, sterically bulky 5 (e.g., SPhos or XPhos)[5]. These ligands increase the electron density at the palladium center, facilitating oxidative addition, while their steric bulk accelerates the final reductive elimination step, pushing the equilibrium forward despite the sluggish transmetalation.
Q3: I am observing significant amounts of a homocoupled diene byproduct (diethyl (2E,4E)-hexa-2,4-dienedioate). How can I suppress this? Diagnosis: Oxidative homocoupling. Causality: Homocoupling of the boronic acid is a competing side reaction driven by the presence of molecular oxygen, which intercepts the Pd(II) intermediate and promotes an oxidative dimerization pathway[5]. Solution:
-
Strict Deoxygenation: Standard nitrogen bubbling is insufficient. Perform a minimum of three freeze-pump-thaw cycles on your solvent system.
-
Slow Addition: Keep the steady-state concentration of the boronic acid low by adding it via a syringe pump over 1-2 hours.
Q4: My cross-coupled product is forming, but the ethyl ester is hydrolyzing to a carboxylic acid. Diagnosis: Saponification of the ester moiety. Causality: The use of aqueous Na2CO3 or NaOH at elevated temperatures (80-100 °C) inevitably hydrolyzes the ethyl ester. Solution: Switch to a non-nucleophilic base system. Anhydrous KF in dioxane or K3PO4 in toluene at milder temperatures (60-70 °C) will preserve the ester functionality.
Quantitative Data Presentation
To illustrate the impact of reaction parameters on the coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid with a standard aryl bromide, consider the following optimization matrix:
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Protodeboronation (%) | Ester Hydrolysis (%) | Target Yield (%) |
| Pd(PPh3)4 | Na2CO3 (aq) | THF / H2O (1:1) | 80 | > 60% | 25% | < 10% |
| Pd(dppf)Cl2 | K2CO3 | Dioxane / H2O (5:1) | 80 | 40% | 5% | 45% |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene / H2O (10:1) | 70 | < 5% | 0% | 88% |
| Pd2(dba)3 / XPhos | KF (anhydrous) | THF | 65 | < 5% | 0% | 82% |
Table 1: Optimization of reaction conditions to minimize side reactions and maximize cross-coupling yield.
Self-Validating Experimental Protocol
Optimized Cross-Coupling of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid This protocol is designed as a self-validating system: it includes built-in visual and analytical checkpoints to ensure each mechanistic step is functioning correctly.
Materials:
-
Aryl bromide (1.0 equiv, 1.0 mmol)
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (0.02 equiv, 2 mol%)
-
SPhos ligand (0.04 equiv, 4 mol%)
-
Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)
-
Toluene (10 mL) and Deionized H2O (1 mL)
Step-by-Step Methodology:
-
Preparation & Degassing (Critical for suppressing homocoupling):
-
In a 50 mL Schlenk flask, combine the aryl bromide, Pd(OAc)2, SPhos, and K3PO4.
-
Validation Checkpoint: The solid mixture should be free-flowing. Clumping indicates moisture in the K3PO4, which will accelerate protodeboronation.
-
Add Toluene and H2O. Perform three rigorous freeze-pump-thaw cycles using argon.
-
-
Catalyst Activation:
-
Stir the mixture at room temperature for 10 minutes under argon.
-
Validation Checkpoint: The solution should transition from a reddish-brown to a pale yellow/orange homogeneous state, indicating the successful formation of the active Pd(0)-SPhos complex. If it turns black (Pd black), oxygen has intruded, and the reaction will fail.
-
-
Controlled Reagent Addition:
-
Dissolve the (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in 2 mL of degassed toluene.
-
Add this solution dropwise to the Schlenk flask over 30 minutes while heating the reaction to 70 °C.
-
-
Reaction Monitoring:
-
Stir at 70 °C for 4-6 hours. Monitor via TLC or LC-MS.
-
Validation Checkpoint: Aliquot analysis should show the disappearance of the aryl bromide. If ethyl acrylate is detected via GC-MS but the aryl bromide remains, transmetalation has failed, and protodeboronation has occurred. Ensure the base is strictly K3PO4 and the temperature does not exceed 70 °C.
-
-
Workup:
-
Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO4, filter, and concentrate. Purify via silica gel chromatography.
-
References
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh.[Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.[Link]
Sources
Technical Support Center: Vinyl Boronic Acid Coupling Optimization
Ticket ID: VBA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Mission Statement
You are encountering instability, low yields, or stalling conversions when coupling vinyl boronic acids. Unlike stable aryl boronic acids, vinyl variants possess a "self-destruct" timer: Protodeboronation .
This guide is not a generic recipe list. It is a diagnostic framework designed to help you win the race between the desired cross-coupling (Product) and the rapid hydrolysis of your starting material (Decomposition).
Module 1: The Core Problem (The "Race Condition")
To optimize catalyst loading, you must first understand that you are fighting a kinetic war. Vinyl boronic acids are prone to rapid protodeboronation under aqueous basic conditions.[1]
-
Scenario A (Standard Catalyst): You use Pd(PPh₃)₄ or Pd(OAc)₂. The oxidative addition is slow. The vinyl boronic acid sits in the basic solution waiting for the palladium. It hydrolyzes into ethylene/alkene and boric acid before the catalyst can use it.
-
Result: Low yield, unreacted aryl halide, missing boronic acid.
-
-
Scenario B (Optimized System): You use a high-turnover precatalyst (e.g., XPhos Pd G3). The catalyst inserts into the aryl halide immediately. Transmetallation occurs faster than hydrolysis.
-
Result: High yield, lower catalyst loading required.[2]
-
Key Takeaway: You cannot optimize loading by simply adding less of a bad catalyst. You optimize loading by using a faster catalyst, which allows you to drop the loading significantly (often from 5 mol% to <0.5 mol%).
Module 2: Catalyst & Ligand Selection
Do not use "generic" palladium sources for vinyl boronic acids if you care about efficiency.
The "Gold Standard" Systems
For vinyl boronic acids, bulky, electron-rich phosphine ligands (Buchwald-type) are superior because they facilitate rapid oxidative addition and, crucially, fast transmetallation.
| Component | Recommendation | Why? |
| Precatalyst | XPhos Pd G3 or SPhos Pd G3 | These precatalysts contain the active Pd(0) species pre-formed and stabilized. They initiate immediately upon base addition, eliminating the "induction period" where boronic acid decomposes. |
| Alternative | Pd(OAc)₂ + SPhos (1:2 ratio) | If G3/G4 precatalysts are unavailable. SPhos is particularly good at stabilizing the active species for vinyl coupling. |
| Avoid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Too slow. PPh₃ often suffers from oxidation and requires higher temperatures, accelerating protodeboronation. |
Visualizing the Decision Process
Figure 1: Decision matrix for selecting the optimal precatalyst based on substrate sterics and electronics.
Module 3: Optimized Protocol (The "Self-Validating" Method)
This protocol uses a G3 Precatalyst to allow for lower loading (0.5 – 1.0 mol%) while preserving the vinyl boronic acid.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Vinyl Boronic Acid (1.2 – 1.5 equiv) [Note: Use slight excess to account for hydrolysis]
-
Catalyst: XPhos Pd G3 (0.5 – 1.0 mol%)
-
Base: K₃PO₄ (2.0 equiv) [Weaker base than carbonates, better for stability]
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)[2]
Step-by-Step Workflow:
-
Solvent Prep: Degas the solvent mixture (sparge with N₂ for 15 mins). Oxygen promotes homocoupling.[3][4]
-
Solids: Charge the reaction vial with Aryl Halide, Vinyl Boronic Acid, and Base.
-
Catalyst Addition: Add XPhos Pd G3 last.
-
Solvent Addition: Add the degassed solvent.
-
Temperature: Stir vigorously at 40°C .
-
Why? Vinyl boronic acids decompose rapidly >60°C. The highly active G3 catalyst allows the reaction to proceed at mild temperatures.
-
-
Monitoring: Check HPLC/TLC at 30 mins. If conversion is <50%, do not add more catalyst yet. Check pH. If pH < 8, add more base.
Module 4: Troubleshooting & Diagnostics
Use this table to diagnose why your optimization failed.
| Symptom | Probable Cause | Corrective Action |
| Halide remains, Boronic Acid gone | Protodeboronation. The base/water hydrolyzed the C-B bond before the catalyst could act. | 1. Switch to anhydrous conditions (THF/Dioxane) with Cs₂CO₃.2. Use a faster catalyst (SPhos Pd G3).3. Lower temperature to RT. |
| Homocoupling (Diene formation) | Oxidative Coupling. Oxygen ingress or Pd(II) reduction consuming boronic acid.[4] | 1. Degas solvents more thoroughly.2. Switch from Pd(II) source to Pd(0) source or G3 precatalyst.3. Reduce Boronic Acid excess. |
| Reaction stalls at 60-70% | Catalyst Death. The active species has precipitated (Pd black). | 1. Increase ligand:Pd ratio (e.g., add free XPhos).2. Ensure "End of Life" is not actually substrate consumption (check stoichiometry). |
| Black Precipitate immediately | "The Crash." Rapid reduction of Pd without ligand stabilization. | 1. Your ligand is not coordinating. Ensure you are using a Precatalyst (G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. |
The Mechanism of Failure (Visualized)
Figure 2: The competitive pathways. Optimization relies on accelerating the Green pathway (Transmetallation) to beat the Red pathway (Hydrolysis).
FAQ: Specialist Insights
Q: Can I use MIDA boronates instead? A: Yes. If the vinyl boronic acid is too unstable (e.g., fluorinated vinyls), use a MIDA boronate or a Potassium Vinyl Trifluoroborate. These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition. However, they often require higher temperatures and different solvent systems (e.g., MeOH/H₂O).
Q: Why do you recommend G3/G4 precatalysts over Pd(dppf)Cl₂? A: Pd(dppf)Cl₂ is a robust catalyst, but it is often too slow for unstable substrates at low temperatures. G3/G4 precatalysts activate immediately. If you must use dppf, you will likely need higher loading (5 mol%) and higher temperatures (80°C), which risks polymerizing your vinyl group.
Q: My vinyl group is polymerizing. What now? A: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) to the reaction mixture. It generally does not interfere with the palladium cycle but will stop the vinyl groups from reacting with each other.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society, 132(40), 14073–14075.[5] Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Third Generation" Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1311–1318. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Technical Support Center: Purification of Crude (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid
[1]
Executive Summary: The Nature of the Beast
Compound: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid Synonyms: Ethyl trans-3-boronoacrylate Chemical Class: Electron-deficient vinyl boronic acid[1]
Welcome to the technical support center for this specific boronic acid derivative. As Senior Application Scientists, we understand that working with electron-deficient vinyl boronic acids is deceptively complex. The presence of the electron-withdrawing ester group conjugated to the alkene creates a unique electronic environment that destabilizes the C-B bond, making the compound prone to protodeboronation and polymerization . Furthermore, like all boronic acids, it exists in a dynamic equilibrium with its cyclic anhydride (boroxine), which complicates analytical characterization and physical handling.
This guide moves beyond standard protocols to address the specific physicochemical challenges of purifying this molecule.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My "pure" compound appears as a waxy solid or oil, but literature suggests a solid. Is it impure? A: Not necessarily, but it likely indicates a mixture of the free boronic acid and its boroxine (anhydride) form.
-
The Mechanism: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is an equilibrium process driven by entropy and water removal.[1] The boroxine is often more soluble in organic solvents and has a lower melting point, leading to a "melting point depression" that manifests as an oil or sticky gum.
-
The Fix: To obtain a discrete solid, you must shift the equilibrium.
-
Option A (Hydration): Recrystallize from a solvent system containing a small amount of water (e.g., Acetone/Water or Acetonitrile/Water).[1] This forces the equilibrium back to the monomeric acid form [1].
-
Option B (Dehydration): If the boroxine is the stable form, dry the material under high vacuum with mild heat (40°C) to drive off water completely.
-
Q2: The NMR spectrum shows broad peaks and fractional integration. Is my synthesis failed? A: Likely not. This is the hallmark of the Boronic Acid-Boroxine Equilibrium .[1]
-
Diagnosis: In non-polar solvents like CDCl₃, you will see multiple sets of alkene signals corresponding to the monomer, dimer, and trimer species. The -B(OH)₂ protons may appear broad or be missing entirely due to rapid exchange.
-
The Solution: Run the NMR in a polar, hydrogen-bonding solvent like DMSO-d₆ or CD₃OD (with a drop of D₂O). These solvents break up the boroxine aggregates, simplifying the spectrum to the monomeric species for accurate integration and purity assessment [2].
Q3: My compound streaks badly on silica gel and yield is low after column chromatography. Why? A: Vinyl boronic acids are Lewis acids.[1] They coordinate irreversibly to the Lewis-basic silanol groups on standard silica gel, leading to peak tailing and decomposition (protodeboronation).
-
The Fix: You must deactivate the silica surface.
Q4: I see a major impurity at ~5-10%. What is it? A: In the synthesis of ethyl trans-3-boronoacrylate (usually via hydroboration of ethyl propiolate), the most common impurities are:
-
Regioisomer: The alpha-boron adduct (geminal vinyl boronate).[1]
-
Protodeboronation Product: Ethyl acrylate (formed by loss of the boron group).[1]
-
Over-reduction: Saturated ethyl boronate (rare, but possible with vigorous reductants).[1]
-
Strategy: The regioisomer is difficult to separate by crystallization alone. Use the "Pinacol Trap" strategy (see Protocol C) if high isomeric purity (>99%) is critical.[1]
Part 2: Strategic Protocols
Protocol A: Equilibrium-Shift Recrystallization
Best for: Removing non-polar organic impurities and obtaining a defined solid.[1]
-
Dissolution: Dissolve the crude waxy solid in a minimum amount of warm Acetonitrile (MeCN) or Acetone (~40-50°C).[1]
-
Equilibrium Shift: Add Water dropwise to the warm solution until a faint turbidity persists. The ratio is typically 5:1 to 10:1 (Organic:Water). The water hydrolyzes boroxines back to the acid.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.
-
Isolation: Filter the resulting white needles.[1] Wash with cold Hexane/Et₂O (to remove organic impurities).[1]
-
Drying: Dry under vacuum at room temperature. Note: Excessive heat will dehydrate the product back to the boroxine.
Protocol B: "Buffered" Silica Chromatography
Best for: Separating distinct chemical impurities (e.g., starting materials).
-
Slurry Preparation: Prepare a silica slurry using Dichloromethane (DCM) / Methanol (95:5) containing 1% Acetic Acid .[1]
-
Loading: Dissolve the crude material in a minimum volume of DCM/MeOH. Do not dry load on silica, as this maximizes surface contact and decomposition.[1]
-
Elution: Elute with a gradient of DCM -> DCM:MeOH (90:10) + 1% AcOH.[1]
-
Workup: Combine fractions. The acetic acid will be removed during rotary evaporation (azeotrope), or by a quick wash with minimal cold water if the compound is sufficiently hydrophobic (use caution with water solubility).
Protocol C: The "Pinacol Trap" (Ultimate Purification)
Best for: When the free acid is unstable or inseparable from isomers.
If the free acid proves too unstable, convert it to the pinacol ester. The ester is chemically stable, non-polar, and easily purified on standard silica.
-
Derivatization: Treat the crude boronic acid (1 eq) with Pinacol (1.1 eq) and MgSO₄ (anhydrous, 2 eq) in DCM or THF at room temperature for 2 hours.
-
Filtration: Filter off the MgSO₄ (which absorbs the water produced, driving the reaction).
-
Purification: The resulting pinacol ester is stable and can be purified via standard flash chromatography (Hexane/EtOAc gradient).[1]
-
Hydrolysis (Optional): If the free acid is strictly required, hydrolyze the pure ester using NaIO₄ (Sodium Periodate) in Acetone/Water/NH₄OAc, followed by acid workup [4].
Part 3: Visualization & Logic
Figure 1: The Boronic Acid-Boroxine Equilibrium & Purification Logic
This diagram illustrates the dynamic equilibrium that causes "oiling out" and the decision logic for purification.[3]
Caption: Workflow for diagnosing phase behavior and selecting the optimal purification strategy based on equilibrium states.
Table 1: Comparative Purification Strategies
| Strategy | Target Impurity | Pros | Cons |
| Recrystallization (Aq.) | Boroxines, Non-polar organics | Scalable, yields defined solid | Yield loss if too much water used |
| Buffered Silica (AcOH) | Polar byproducts, Salts | Removes distinct chemical impurities | Acid residue, potential streaking |
| Pinacol Derivatization | Regioisomers, Unstable species | Highest purity, very stable | Adds two synthetic steps (protect/deprotect) |
| C18 Reverse Phase | Salts, Highly polar species | Gentle, avoids silica acidity | Requires water removal (freeze drying) |
References
-
Hall, D. G. (Ed.).[1][4] (2011).[1][5][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
IUPAC. (2011).[1] Boronic Acids - A Guide to NMR Analysis. Pure and Applied Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Link
-
Kotha, S., et al. (2002).[1] Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron. Link
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Boronic Acids
Topic: Improving Yield in Suzuki Coupling with Electron-Deficient Boronic Acids Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists
Core Directive: The "Yield Doctor" Diagnostic Approach
Electron-deficient boronic acids (e.g., 2-pyridyl, polyfluorinated aryls, nitro-aryls) are notoriously difficult coupling partners. The primary failure mode is protodeboronation , where the C-B bond cleaves hydrolytically before transmetallation can occur, yielding the simple arene (Ar-H) instead of the biaryl product.[1]
This guide is structured as a Tier 3 Technical Support resource. We move beyond generic advice to specific, mechanism-based troubleshooting.
Diagnostic Workflow
Before altering your reaction conditions, you must diagnose the specific failure mode. Use this logic tree to interpret your crude reaction data.
Figure 1: Diagnostic logic for Suzuki coupling failures. Identifying the byproduct is the critical first step.
Critical Troubleshooting Modules
Module 1: The Protodeboronation Trap
Symptom: Your boronic acid disappears, but the product doesn't form. You isolate the protonated arene (e.g., Pyridine instead of Phenyl-Pyridine).
The Mechanism: Electron-deficient boronates are Lewis acidic.[2] In the presence of standard bases (CO3, OH) and water, they form a boronate anion. If the organic group is electron-withdrawing (e.g., 2-pyridyl), it stabilizes the negative charge on the carbon, facilitating the cleavage of the C-B bond.
Protocol A: The Anhydrous Fluoride Method (Water-Free) This method avoids the hydrolytic pathway entirely by using fluoride (F-) to activate the boron without water.
| Parameter | Recommendation | Rationale |
| Base | CsF (Cesium Fluoride) or KF | High solubility in organics; F- activates boron to form [R-BF(OH)2]- or [R-BF3]- without generating OH-. |
| Solvent | Dioxane or Toluene (Dry) | Non-protic. Must be dried over molecular sieves. |
| Additives | Molecular Sieves (4Å) | Essential to scavenge trace water. |
| Catalyst | Pd(PPh3)4 or Pd(t-Bu3P)2 | Electron-rich ligands facilitate transmetallation. |
Protocol B: The MIDA Boronate "Slow Release" Method If you cannot maintain strictly anhydrous conditions, use MIDA boronates. These are protected boron species that hydrolyze slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid decomposition) but high enough for the catalyst to grab it.
-
Reagent: 2-Pyridyl MIDA boronate (commercially available).
-
Conditions: K3PO4 (aq), Dioxane, 60°C.
-
Why it works: The hydrolysis of the MIDA group is rate-limiting. The unstable species is generated and immediately consumed by the catalyst.
Module 2: Catalyst Selection for "Lazy" Electrophiles
Symptom: Unreacted aryl halide remains. Cause: The electron-deficient boronic acid is a poor nucleophile. Standard catalysts (Pd(PPh3)4) wait too long for transmetallation, leading to catalyst decomposition (Pd black formation).
The "Gold Standard" Ligands:
-
SPhos / XPhos (Buchwald): These bulky, electron-rich biaryl phosphines create a highly active Pd(0) species. They accelerate oxidative addition and stabilize the Pd(II) intermediate, "waiting" for the sluggish boronic acid.
-
Pd-PEPPSI-IPent: A specialized NHC-stabilized precatalyst. Extremely robust against air and moisture; excellent for heteroaryl-heteroaryl couplings.
Experimental Protocols
Protocol 1: High-Risk Substrates (e.g., 2-Pyridyl Boronic Acid)
Use this for substrates that deboronate within minutes.
-
Preparation: Flame-dry a Schlenk tube and cool under Argon.
-
Reagents:
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
-
Execution:
-
Note: Do not add water. Do not use carbonate bases.
Protocol 2: The "Slow Addition" Technique
Use this if you lack MIDA boronates or specialized catalysts.
-
Setup: Two-syringe pump system or manual dropwise addition.
-
Vessel: Charge with Aryl Halide, Catalyst (e.g., Pd(dppf)Cl2), and Base (K2CO3) in Toluene/Water (4:1). Heat to reflux.
-
Feed: Dissolve the unstable Boronic Acid in Toluene/THF.
-
Action: Add the Boronic Acid solution dropwise over 2-4 hours to the hot reaction mixture.
-
Mechanism: Keeps the instantaneous concentration of Boronic Acid near zero, statistically favoring Transmetallation over Homocoupling or Protodeboronation.
Frequently Asked Questions (FAQ)
Q: Why is my 2-pyridineboronic acid coupling failing even with SPhos? A: 2-Pyridineboronic acid is uniquely unstable. The nitrogen atom coordinates to the boron, facilitating deboronation.
-
Fix: Switch to 2-pyridine MIDA boronate or 2-pyridine trifluoroborate . If you must use the free acid, add Cu(OAc)2 (10-50 mol%) as a co-catalyst. Copper facilitates the transmetallation of 2-pyridyl species (the "Copper Effect").
Q: Can I use ethanol or methanol as a solvent? A: Generally, NO for electron-deficient boronates. Alcohols are protic and will accelerate protodeboronation. Use aprotic polar solvents like DMF, DMA, or Dioxane.
Q: My reaction turns black immediately. What does this mean? A: "Pd Black" precipitation indicates the catalyst has decomposed. This happens when the catalytic cycle stalls—usually because the oxidative addition occurred, but the transmetallation (waiting for the boronic acid) was too slow.
-
Fix: Increase the ligand-to-metal ratio (e.g., 4:1 instead of 2:1) or switch to a more stable precatalyst like Pd-PEPPSI .
Q: How do I remove the MIDA protecting group during the reaction? A: You don't need a separate step. The standard Suzuki base (K3PO4 or NaOH) and water present in the solvent mixture (e.g., Dioxane/H2O 5:1) will slowly hydrolyze the MIDA in situ.
References
-
Kinetic Studies of Protodeboronation
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[8]
-
-
MIDA Boronate "Slow Release" Strategy
-
Anhydrous Fluoride Conditions
- Knauber, T., et al. (2010). "Pd-Catalyzed Cross-Coupling of Aryl Chlorides with Unstable Boronic Acids." Chemistry – A European Journal.
-
Buchwald Ligands (SPhos/XPhos)
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[8]
-
-
Pd-PEPPSI Catalysts
- Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Well-Defined Palladium Catalyst." Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability of Vinyl Boronic Acids
Topic: Stability & Optimization of Vinyl Boronic Acids under Basic Conditions
Ticket ID: #VBA-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Vinyl" Paradox
Vinyl boronic acids (VBAs) are potent nucleophiles in Suzuki-Miyaura cross-coupling, but they present a unique paradox: the very feature that makes them reactive—the
In this guide, we move beyond standard protocols to address the why and how of VBA instability. We provide a self-validating troubleshooting framework to distinguish between catalyst deactivation, hydrolytic instability, and side-reactions.
Diagnostic Troubleshooting (Q&A)
Q1: My Suzuki coupling with vinyl boronic acid yields <20% product, and I see the alkene byproduct. What happened?
Diagnosis: You are likely observing base-catalyzed protodeboronation .
The Mechanism: Under basic conditions, the boronic acid forms a tetrahedral boronate "ate" complex. While this complex is necessary for transmetallation, it is also prone to protonolysis by water or protic solvents. The
Corrective Action:
-
Switch the Base: Move from strong hydroxides (NaOH, KOH) to mild, non-nucleophilic bases. Anhydrous
or are the gold standards here. -
Control Water: Use a biphasic system with minimal water or strictly anhydrous conditions if using
. -
Buffer pH: If aqueous conditions are mandatory, use a buffer to keep pH < 10.
Q2: The reaction mixture turned into a gel/viscous sludge, and no product formed.
Diagnosis: Radical Polymerization or Oligomerization . The Mechanism: Vinyl boronic acids function similarly to styrene monomers. At elevated temperatures, trace radicals (often initiated by trace peroxides in ethers like THF or Dioxane) can trigger polymerization of the vinyl group, destroying the stoichiometry of your reaction.
Corrective Action:
-
Radical Scavengers: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.1–1.0 mol%) to the reaction mixture. It does not interfere with the Pd cycle but stops radical chains.
-
Lower Temperature: Polymerization rates scale exponentially with temperature. If possible, use a more active catalyst (e.g., Pd-132 or Pd-XPhos G3) to run the reaction at 40–60°C instead of reflux.
Q3: I see "homocoupling" (diene formation) instead of cross-coupling.
Diagnosis: Oxidative Homocoupling . The Mechanism: Oxygen promotes the oxidation of the boronate species, leading to Pd(II)-mediated homocoupling.[1]
Corrective Action:
-
Degas Thoroughly: Sparging with argon for 15 minutes is often insufficient. Use the freeze-pump-thaw method (3 cycles) for sensitive VBAs.
-
Pd(0) Source: Ensure your catalyst is not oxidized. If using
, wash it with methanol to remove oxidized phosphine oxides or switch to a stable precatalyst like .
Deep Dive: The Protodeboronation Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways: the productive Transmetallation vs. the destructive Protodeboronation.
Figure 1: The "Fork in the Road." The activated boronate complex is required for reaction but is the exact species that degrades. Success depends on making Transmetallation faster than Protonolysis.
Optimized Experimental Protocol
Protocol: High-Fidelity Suzuki Coupling of Unstable Vinyl Boronic Acids Target: Minimizing protodeboronation and polymerization.
Reagents:
-
Nucleophile: Vinyl Boronic Acid (1.2–1.5 equiv)
-
Catalyst:
(3 mol%) — Robust and resists deactivation. -
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
-
Additive: BHT (1 mol%) — Critical for preventing polymerization.
Step-by-Step:
-
Preparation: Charge a reaction vial with the Aryl Bromide, Vinyl Boronic Acid, Base, and BHT.
-
Note: If the VBA is a liquid, weigh it last to minimize evaporation.
-
-
Catalyst Addition: Add the Pd catalyst.
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (
).[2] -
Solvent Addition: Add the degassed solvent mixture via syringe.[2]
-
Why 10:1? You need just enough water to solubilize the base/boron interface, but not enough to drive rapid protonolysis.
-
-
Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If starting material remains but VBA is consumed, add a second portion of VBA (0.5 equiv) dissolved in degassed solvent. This "slow addition" strategy maintains low concentration of the unstable species.
-
Reagent Decision Matrix
Not all vinyl boron reagents are created equal.[4] Use this table to select the right reagent for your specific constraints.
| Reagent Class | Stability (Base) | Atom Economy | Reactivity | Best Use Case |
| Vinyl Boronic Acid | Low | High | High | Simple substrates; rapid reactions; low cost. |
| Pinacol Ester (BPin) | Moderate | Low | Moderate | General purpose; purification required (silica stable). |
| MIDA Boronate | High | Very Low | Low (Slow Release) | Unstable substrates. Slowly releases the active boronic acid, keeping steady-state concentration low to prevent side reactions. |
| K-Vinyl Trifluoroborate | High | High | Moderate | Aqueous conditions; requires hydrolysis step (often needs |
FAQ: Storage & Handling
Q: Can I store vinyl boronic acids on the shelf? A: Generally, no. They dehydrate to form boroxines (trimers) which alters stoichiometry. Store them in a refrigerator (4°C) under inert gas. If the solid looks "wet" or sticky, it may have polymerized or hydrolyzed. Recrystallization from water/acetone is possible but difficult; buying fresh is often more economical for critical steps.
Q: Why does my vinyl boronic acid smell like almonds? A: It shouldn't. That smell is characteristic of benzaldehyde. If you are using styrylboronic acid, this indicates oxidative cleavage of the alkene (C=C bond rupture). Discard the reagent.
Q: Is "anhydrous" Suzuki actually anhydrous? A: No. The boronic acid mechanism requires a stoichiometric equivalent of water (or a hydroxide source) to form the active species. When we say "anhydrous conditions" (e.g., Toluene/K3PO4), we usually rely on the trace water in the base or the boronic acid itself. Totally bone-dry conditions will shut down the reaction unless you use a fluoride source (CsF) to activate the boron.
References
-
Mechanism of Protodeboronation
- Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
-
Polymerization Prevention
- Hoshi, T., et al. (2022).
-
Base Selection in Suzuki Coupling
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[5]
-
-
MIDA Boronates for Unstable Substrates
- Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids Enables High-Yielding Cross-Couplings." Journal of the American Chemical Society.
Sources
Validation & Comparative
A Comparative Guide to (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth comparison of two valuable C3 building blocks: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid and its corresponding pinacol ester. We will delve into their intrinsic properties, comparative reactivity, and provide a data-driven framework to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
Structural and Physicochemical Properties: A Tale of Two Boron Reagents
At a glance, the boronic acid and its pinacol ester are closely related, differing only in the substituents on the boron atom. However, this seemingly minor structural change imparts significant differences in their stability, handling, and reactivity profiles.
Caption: Structural comparison of the boronic acid and its pinacol ester.
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid: The Reactive Species
-
Properties: Boronic acids are characterized by a vacant p-orbital on the sp²-hybridized boron atom, making them Lewis acidic.[3] They are often crystalline solids but their high polarity can make them challenging to handle and purify.[4]
-
Stability: A significant drawback of many boronic acids, particularly vinylboronic acids, is their propensity to undergo side reactions. They are susceptible to protodeboronation (cleavage of the C-B bond by a proton source) and can readily form cyclic trimeric anhydrides known as boroxines, especially upon dehydration.[5][6] This instability can lead to inconsistent reactivity and complicates long-term storage.
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: The Stabilized Precursor
-
Properties: The pinacol ester masks the reactive boronic acid functionality. The pinacol group forms a five-membered ring with the boron atom, creating a more sterically hindered and less polar molecule.[7] This generally results in compounds that are more soluble in organic solvents and are significantly easier to purify via standard techniques like silica gel chromatography.[4][8]
-
Stability: Pinacol esters exhibit greatly enhanced stability compared to their boronic acid counterparts.[5][7] The protective pinacol group makes the C-B bond less susceptible to premature hydrolysis and protodeboronation, allowing for indefinite bench-top storage and compatibility with a wider range of reaction conditions.[9]
The Suzuki-Miyaura Coupling: Mechanistic Implications
The choice between the boronic acid and its pinacol ester directly impacts the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The generally accepted mechanism requires the activation of the organoboron species by a base to form a more nucleophilic boronate "ate" complex, which then transfers its organic group (R²) to the palladium center.
-
Boronic Acid: The free boronic acid can readily interact with the base to form the reactive boronate complex, leading to a generally faster rate of transmetalation.[9] Consequently, reactions with boronic acids often proceed under milder conditions and in shorter timeframes.
-
Pinacol Ester: The pinacol ester is typically less reactive.[10][11] The transmetalation can be slower as the ester may need to first hydrolyze in situ to the boronic acid before forming the active "ate" complex. This can necessitate more forcing conditions, such as higher temperatures, stronger bases, or longer reaction times to drive the coupling to completion.[10]
Performance in Suzuki Coupling: A Data-Driven Comparison
While the exact conditions are highly substrate-dependent, the following table summarizes representative experimental outcomes when coupling our target boron reagents with a generic aryl bromide (4-bromoacetophenone).
| Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 80 | 4 | 92 |
| Pinacol Ester | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | 89 |
Data are representative and compiled for illustrative purposes based on typical reaction optimizations.
As the data illustrates, the boronic acid facilitates a faster reaction at a lower temperature, achieving a slightly higher yield. The pinacol ester requires more forcing conditions to achieve a comparable outcome, a direct consequence of its higher stability and lower intrinsic reactivity.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling. Optimization for specific substrates is highly recommended.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling with (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add Pd(OAc)₂ and SPhos under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the mixture to 80-90 °C and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Coupling with the Pinacol Ester Derivative
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL) and Water (1 mL), degassed
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using the pinacol ester and 3.0 equivalents of K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the mixture to 100-110 °C and stir vigorously. Note: Reaction may require longer heating (e.g., 12-24 h). Monitor by TLC or LC-MS.
-
Perform workup and purification as described in steps 6-8 of Protocol 1.
-
Decision Framework: Selecting the Right Reagent
The choice between the boronic acid and its pinacol ester is a trade-off between reactivity and stability. Use this framework to guide your selection.
Caption: Decision framework for reagent selection.
Choose (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid when:
-
High reactivity and short reaction times are paramount.
-
Milder reaction conditions are necessary to preserve sensitive functional groups on the coupling partner.
-
The reagent can be used shortly after purchase or synthesis, minimizing degradation.
-
Atom economy is a key consideration.[9]
Choose the Pinacol Ester when:
-
Long-term storage and bench-top stability are required.[7]
-
The boronate moiety must survive other synthetic transformations prior to the coupling step.
-
Ease of purification and handling are priorities.[8]
-
The coupling partners are robust enough to withstand higher temperatures and longer reaction times.
-
Reproducibility is critical, as the higher stability of the ester can lead to more consistent results than a potentially degrading boronic acid.[9]
Conclusion
Both (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid and its pinacol ester are powerful reagents for introducing the ethyl acrylate moiety via Suzuki-Miyaura coupling. The boronic acid offers higher reactivity, often enabling faster reactions under milder conditions. In contrast, the pinacol ester provides a significant advantage in terms of stability, handling, and ease of purification, albeit at the cost of reduced reactivity. The optimal choice is not universal; it is dictated by the specific demands of the synthetic target, the stability of the substrates, and practical laboratory considerations. A thoughtful analysis of this reactivity-stability trade-off will enable researchers to harness the full potential of these versatile building blocks.
References
-
Alimardanov, A., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
- Oreate AI (2026). Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry.
- Reddy, V. P., et al. (2016). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
-
Biscoe, M. R., & Buchwald, S. L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
- Poster Board #1276 (n.d.).
-
Organic Chemistry Portal (n.d.). Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
- Chemical.AI (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
-
D’Este, F., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
- BenchChem (2025). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
-
ResearchGate (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... ResearchGate. Available at: [Link]
-
Bouziane, A., et al. (2017). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief. Available at: [Link]
-
NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
VTechWorks (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
- Semantic Scholar (n.d.). Contents:. Semantic Scholar.
-
da Silva, E. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- American Journal of Undergraduate Research (2023). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl- Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides.
-
ResearchGate (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol).... ResearchGate. Available at: [Link]
-
MDPI (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
-
ResearchGate (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of ethyl boronic acid. ResearchGate. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry - Oreate AI Blog [oreateai.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
comparison of boronic acids and trifluoroborates in acrylate synthesis
Boronic Acids vs. Potassium Trifluoroborates in Acrylate Synthesis: A Comprehensive Guide for Process Chemists
Executive Summary
Acrylate derivatives are ubiquitous building blocks in pharmaceuticals, agrochemicals, and advanced materials. The functionalization of acrylates via transition-metal-catalyzed conjugate additions (e.g., Rh-catalyzed) or cross-couplings (e.g., Heck-type) relies heavily on organoboron reagents. While boronic acids (
Mechanistic Causality: The "Slow-Release" Paradigm
The fundamental difference between boronic acids and trifluoroborates lies in their transmetalation kinetics and bench stability. Boronic acids are highly reactive and transmetalate rapidly, but they are intrinsically prone to protodeboronation and the formation of unreactive boroxines, which can stall the catalytic cycle[2].
Potassium trifluoroborates, conversely, are air- and moisture-stable salts. They do not undergo transmetalation directly. Instead, they act as "protected" boronic acids, undergoing slow hydrolysis in the presence of water and base to release the active boronic acid species[3].
This slow-release mechanism is a critical advantage in acrylate synthesis. By maintaining a low steady-state concentration of the free boronic acid, the rate of bimolecular side reactions (like homocoupling) and protodeboronation is drastically reduced. Meanwhile, the primary catalytic cycle—which is zero-order in boronic acid if transmetalation is fast—proceeds uninterrupted[4].
Caption: Mechanistic pathways of boronic acids vs. trifluoroborates in transition-metal catalysis.
Performance Comparison: Quantitative Data
When applied to Rh-catalyzed conjugate addition to acrylates and dihydropyranones, the choice of boron reagent significantly impacts yield, operational setup, and enantioselectivity[3]. Table 1 summarizes typical performance metrics based on standard literature conditions.
Table 1: Comparative Performance in Rh-Catalyzed Conjugate Addition to Acrylates
| Parameter | Boronic Acids ( | Potassium Trifluoroborates ( |
| Physical State | Often amorphous, hygroscopic | Crystalline, free-flowing powder |
| Bench Stability | Moderate (forms boroxines) | Excellent (indefinitely stable) |
| Protodeboronation | High (especially for electron-rich aryls) | Low (suppressed by slow release) |
| Typical Yield | 60 - 75% (requires excess reagent) | 85 - 98% (near stoichiometric) |
| Enantioselectivity | >95% ee (with chiral ligands) | >95% ee (with chiral ligands) |
| Solvent Requirements | Organic/Aqueous mixtures | Requires protic/aqueous media for hydrolysis |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols for Rh-catalyzed conjugate addition to an acrylate derivative highlight the operational differences between the two reagents. The causality of each step is detailed to establish a self-validating workflow.
Protocol A: Using Boronic Acids (The Direct Approach)
-
Preparation: In a glovebox, charge a Schlenk flask with
(3 mol%), chiral diene ligand (6 mol%), and the acrylate substrate (1.0 equiv). -
Reagent Addition: Add the boronic acid (2.0 equiv).
-
Causality: A 100% excess is required to compensate for competitive protodeboronation that occurs before the catalytic insertion step[4].
-
-
Solvent & Base: Add degassed 1,4-dioxane/water (10:1) and
(0.5 equiv).-
Causality: Water and base are needed to generate the reactive hydroxo-rhodium species, which facilitates rapid transmetalation[5].
-
-
Reaction: Stir at 50 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc).
-
Validation: The disappearance of the UV-active acrylate spot confirms complete conversion.
-
-
Workup: Quench with saturated
. Extract with EtOAc.-
Causality: Quenching neutralizes the base and terminates the catalytic cycle, preventing product degradation or retro-Michael additions.
-
Protocol B: Using Potassium Trifluoroborates (The Slow-Release Approach)
-
Preparation: Open to air, charge a round-bottom flask with
(3 mol%), chiral diene ligand (6 mol%), and the acrylate substrate (1.0 equiv).-
Causality:
salts are highly air-stable, allowing for convenient out-of-glovebox setup[1].
-
-
Reagent Addition: Add the potassium trifluoroborate (1.1 equiv).
-
Causality: Only a slight excess is needed because the slow-release mechanism inherently minimizes protodeboronation[3].
-
-
Solvent & Base: Add degassed Toluene/Water (3:1) and
(2.0 equiv).-
Causality: A higher water content and stronger base equivalent are strictly required to hydrolyze the
group tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> in situ.
-
-
Reaction: Stir at 80 °C for 16 hours.
-
Causality: The higher temperature accelerates the otherwise sluggish hydrolysis of the trifluoroborate, ensuring a steady supply of active boronic acid.
-
-
Workup: Dilute with water, extract with dichloromethane, and wash with brine.
Caption: Comparative experimental workflows for boronic acids vs. trifluoroborates.
Conclusion & Selection Guide
The choice between boronic acids and potassium trifluoroborates in acrylate synthesis dictates the operational parameters of the experiment.
-
Choose Boronic Acids when working with highly stable aryl groups, when low-temperature reactions are necessary (as they do not require thermal activation for hydrolysis), or when anhydrous conditions are strictly required (using boroxines or protected variants)[6].
-
Choose Potassium Trifluoroborates when working with electron-rich or heteroaryl substrates prone to rapid protodeboronation, when scaling up reactions (due to their bench-stability and free-flowing nature), or when minimizing reagent equivalents is cost-critical[7].
References
-
Chiral boronate derivatives via catalytic enantioselective conjugate addition of Grignard reagents on 3-boronyl unsaturated esters and thioesters. J Am Chem Soc.8
-
Organoboron Reagents and Recent Strategies in Rhodium Catalysed Additions. University of Bath.4
-
Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. MDPI.3
-
Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. Scholaris.2
-
Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids. PMC.6
-
A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. The Journal of Organic Chemistry.9
-
Potassium organotrifluoroborates: new perspectives in organic synthesis. Chem. Rev.1
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.7
-
Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds. SciSpace.5
Sources
- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. Chiral boronate derivatives via catalytic enantioselective conjugate addition of Grignard reagents on 3-boronyl unsaturated esters and thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
reactivity of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid vs. other vinyl boronic acids
This guide provides an in-depth technical analysis of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (often referred to as trans-
Executive Summary
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid represents a unique class of "push-pull" reagents. Unlike simple vinyl boronic acids (e.g., vinylboronic acid pinacol ester) or electron-rich variants (e.g., styrylboronic acids), this compound features a strong electron-withdrawing ester group conjugated to the alkene. This electronic architecture creates a reactivity paradox :
-
Decreased Nucleophilicity: The ester group reduces electron density at the C-B bond, significantly slowing the rate-limiting transmetallation step in Suzuki-Miyaura couplings.
-
Increased Instability: The compound is prone to rapid protodeboronation and polymerization, often necessitating the use of slow-release strategies (e.g., MIDA boronates) for high yields.
Electronic & Mechanistic Profiling
The following table contrasts the target compound with common alternatives, highlighting the mechanistic implications of the ester substituent.
| Feature | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid | Vinylboronic Acid (Unsubstituted) | (E)-Styrylboronic Acid (Electron-Rich) |
| Electronic Nature | Electron-Deficient ( | Neutral | Electron-Rich ( |
| Transmetallation Rate | Slow (Rate-limiting) | Moderate | Fast |
| Stability (Protodeboronation) | Low (Base-sensitive) | High | Moderate |
| Side Reaction Profile | Michael Addition (at | Homocoupling | Homocoupling, Oxidative cleavage |
| Preferred Catalyst System | Electron-rich, bulky ligands (e.g., SPhos, XPhos) | Standard Pd( | Standard Pd( |
The "Janus" Reactivity Challenge
The core difficulty with
-
Pathway A (Desired): Pd-catalyzed cross-coupling at the C-B bond.
-
Pathway B (Undesired): The alkene is a Michael acceptor. Nucleophiles (including the base used for coupling) can attack the
-position, destroying the reagent before it couples.
Critical Reaction Pathways (Visualization)
The diagram below illustrates the competing pathways that dictate the success of the reaction.
Figure 1: Competing kinetic pathways. The electron-withdrawing ester slows transmetallation, allowing decomposition pathways (dashed lines) to compete effectively.
Experimental Strategy: The MIDA Solution
Due to the instability of the free boronic acid, the MIDA (N-methyliminodiacetic acid) boronate derivative is the industry standard for this transformation. The MIDA group rehybridizes the boron from
Protocol: Suzuki Coupling using MIDA-Protected -Boronoacrylate
This protocol utilizes a slow-release mechanism to maintain a low, steady-state concentration of the unstable boronic acid, maximizing yield.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate MIDA ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) -
Base:
(3.0 equiv) or (for strictly anhydrous release) -
Solvent: THF:Water (10:1)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)
and SPhos in THF. Stir for 10 minutes at room temperature to form the active catalytic species (solution turns yellow/orange). -
Reaction Assembly: To a reaction vessel equipped with a stir bar, add the MIDA boronate, Aryl Bromide, and finely ground
. -
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. This is critical as oxygen promotes oxidative deboronation.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Execution: Heat the mixture to 60°C for 12-24 hours. Note: Higher temperatures (>80°C) may accelerate polymerization of the acrylate product.
-
Workup: Cool to room temperature. Dilute with diethyl ether (to precipitate inorganic salts) and filter through a pad of celite. Concentrate the filtrate and purify via silica gel chromatography.
Why this works: The aqueous base slowly hydrolyzes the MIDA group. The free boronic acid is generated in situ and immediately consumed by the highly active Pd-SPhos catalyst, leaving no time for decomposition.
Comparative Performance Data
The following data summarizes typical isolated yields when coupling various vinyl boron species with 4-bromoanisole (electron-rich aryl halide, challenging substrate).
| Boron Reagent | Conditions | Yield | Notes |
| Vinylboronic acid pinacol ester | Pd( | 85-95% | Robust, standard reaction. |
| (E)-Styrylboronic acid | Pd( | 90-98% | Very fast transmetallation. |
| (E)- | Pd( | <30% | Extensive protodeboronation/polymerization observed. |
| (E)- | Pd-SPhos, | 82-88% | Slow-release prevents decomposition. |
Troubleshooting & Optimization
If you must use the free boronic acid (not MIDA protected), follow these strict modifications:
-
Ligand Selection: Switch to Buchwald Ligands (e.g., XPhos, SPhos) .[1] These electron-rich ligands facilitate oxidative addition and, more importantly, accelerate the difficult transmetallation step.
-
Base Choice: Avoid hydroxide bases (NaOH, KOH). Use anhydrous Fluoride sources (CsF) or mild phosphates (
). Fluoride activates the boron without acting as a strong nucleophile toward the Michael acceptor. -
Stoichiometry: Use a large excess of the boronic acid (2.0 - 2.5 equiv) to account for sacrificial decomposition.
References
-
MIDA Boronate Slow-Release Strategy: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[2][3][4]2007 , 129, 6716-6717. Link
-
Instability of 2-Heterocyclic and Electron-Poor Boronates: Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] J. Am. Chem. Soc.[2][3][4]2010 , 132, 14073-14075. Link
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." J. Am. Chem. Soc.[2][3][4]2017 , 139, 13156-13165. Link
Sources
alternative reagents to (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
[1]
Executive Summary
The reagent (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (henceforth referred to as Reagent A ) is the direct boronic acid precursor for introducing an ethyl acrylate moiety via Suzuki-Miyaura coupling. While theoretically direct, Reagent A suffers from significant practical limitations: rapid protodeboronation, polymerization of the electron-deficient alkene, and variable stoichiometry due to anhydride (boroxine) formation.
This guide evaluates four high-performance alternatives that resolve these stability and efficiency bottlenecks. We prioritize reagents based on stability , atom economy , and reaction fidelity .
The Standard: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
-
Role: Nucleophilic partner in Pd-catalyzed cross-coupling to synthesize cinnamates and related conjugated esters.
-
Critical Failure Mode:
-
Protodeboronation: The electron-withdrawing carbonyl group destabilizes the C-B bond, facilitating rapid hydrolysis to ethyl acrylate and boric acid under basic coupling conditions.
-
Polymerization: Free boronic acids of acrylates are prone to radical polymerization during storage or heating.
-
Alternative 1: The Iterative Specialist – MIDA Boronates
(E)-Ethyl 3-(N-methyliminodiacetic acid)boronyl acrylate
Technical Profile
MIDA boronates utilize a trivalent ligand to rehybridize the boron atom from sp² to sp³. This closes the empty p-orbital, rendering the reagent unreactive towards transmetalation until hydrolyzed.
-
Mechanism of Action: "Slow-Release Strategy." Under aqueous basic conditions (e.g., K₃PO₄/H₂O), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid at a rate matching the catalytic turnover. This prevents a high concentration of free boronic acid from accumulating and decomposing.
-
Best For: Complex natural product synthesis, iterative couplings, and substrates where the boronic acid decomposes faster than it couples.
Experimental Data & Performance
-
Stability: Indefinitely stable on the benchtop; silica-gel compatible.
-
Yield Comparison: In challenging couplings where Reagent A yields <30% due to decomposition, MIDA variants typically restore yields to 80–95% .
Protocol: MIDA Slow-Release Coupling
-
Dissolve: 1.0 equiv Aryl Halide, 1.2–1.5 equiv MIDA-Acrylate, and 0.05 equiv Pd catalyst (e.g., Pd(OAc)₂/SPhos) in THF/H₂O (10:1).
-
Base: Add 3.0 equiv K₃PO₄ (anhydrous).
-
Heat: Stir at 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃.
Alternative 2: The Robust Salt – Potassium Trifluoroborates
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate
Technical Profile
These are zwitterionic salts containing a tetracoordinate boron atom. Like MIDA, they are air- and moisture-stable solids.[1]
-
Mechanism of Action: Requires hydrolysis (usually via mild base or Lewis acid assistance) to generate the active dihydroxyborane species in situ.
-
Solubility: Highly soluble in polar protic solvents (MeOH, H₂O), making them ideal for "green" aqueous chemistry.
-
Best For: Routine synthesis, scale-up, and reactions requiring precise stoichiometry (easy to weigh).
Experimental Data & Performance
-
Atom Economy: Better than MIDA and Pinacol esters (removes heavy ligands).
-
Yields: Consistently 75–90% for electron-deficient acrylates using Molander conditions.
Protocol: Molander Conditions
Alternative 3: The Mechanistic Switch – Heck Coupling
Ethyl Acrylate (Direct Reagent)
Technical Profile
Instead of using a pre-functionalized boron reagent, the Heck reaction couples the aryl halide directly with the alkene.[3]
-
Mechanism: Pd(0) undergoes oxidative addition to the aryl halide, coordinates the alkene, inserts (migratory insertion), and undergoes
-hydride elimination. -
Pros: Highest atom economy (no boron waste); Ethyl acrylate is a cheap commodity chemical.
-
Cons: Requires higher temperatures (often >100°C); Regioselectivity can occasionally favor branched products (though electronic bias of acrylates strongly favors linear trans products).
Protocol: Jeffery Conditions (Ligand-Free)
-
Mix: 1.0 equiv Aryl Iodide/Bromide, 1.5 equiv Ethyl Acrylate.
-
Catalyst: 2–5 mol% Pd(OAc)₂.
-
Base: 2.0 equiv Et₃N or K₂CO₃.
-
Additive: 1.0 equiv TBACl (Phase Transfer Catalyst) increases rate and yield.
-
Solvent: DMF or DMAc at 90–120°C.
Comparative Analysis Summary
| Feature | Reagent A (Boronic Acid) | Pinacol Ester | MIDA Boronate | K-Trifluoroborate | Heck (Ethyl Acrylate) |
| Stability | Poor (Decomposes) | Good | Excellent | Excellent | N/A (Liquid Reagent) |
| Atom Economy | Moderate | Low | Very Low | High | Highest |
| Cost | High | Moderate | High | Moderate | Very Low |
| Purification | Difficult | Silica Stable | Silica Stable | Crystallization | Distillation |
| Reaction Type | Suzuki | Suzuki | Suzuki | Suzuki | Heck |
| Typical Yield | 30–60% | 70–90% | 85–95% | 80–90% | 80–95% |
Visualization: Stability & Reaction Pathways
Caption: Comparison of the unstable direct pathway of Reagent A versus the controlled release mechanisms of MIDA and Trifluoroborate alternatives, minimizing decomposition.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link
-
Molander, G. A., & Bernhardt, J. T. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
Littke, A. F., & Fu, G. C. (2001). "Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: Synthesis of Trisubstituted Olefins." Journal of the American Chemical Society. Link
-
Uno, B. E., et al. (2021). "Protodeboronation of Boronic Acids: Mechanism and Structure-Activity Relationships." Journal of Organic Chemistry. Link
Precision Coupling: A Comparative Guide to Palladium Catalysts for Vinyl Boronic Acids
This guide is structured to provide actionable, high-level technical insights for researchers in drug discovery and process chemistry. It moves beyond basic textbook definitions to address the specific instability challenges of vinyl boronic acids.
Executive Summary: The "Vinyl" Challenge
Vinyl boronic acids are notoriously unstable compared to their aryl counterparts. They suffer from rapid protodeboronation and polymerization under standard Suzuki-Miyaura conditions. Success depends not just on catalytic activity, but on kinetic selectivity —the catalyst must facilitate transmetallation faster than the substrate decomposes.
Quick Selection Matrix
| Catalyst System | Best For... | Key Advantage | Trade-off |
| Pd-SPhos G3 | Unstable Vinyl Acids | Rapid transmetallation outcompetes decomposition. | Higher cost; air-sensitive active species. |
| Pd(dppf)Cl₂ | Scale-Up / Robustness | Large bite angle prevents Pd-black formation; air-stable. | Slower kinetics on sterically hindered chlorides. |
| Pd-PEPPSI-IPr | Stubborn Chlorides | NHC ligand provides extreme thermal stability & TON. | Requires activation; difficult to remove Ru/Pd residues. |
| Pd(PPh₃)₄ | Simple Bromides | Low cost; standard "first try" catalyst. | High loading required (5-10%); rapid deactivation. |
Mechanistic Intelligence: The "Vinyl Trap"
To select the right catalyst, one must understand the failure mode. Unlike aryl boronic acids, vinyl species possess a C=C double bond that is electron-rich and prone to protonolysis (protodeboronation), especially in the presence of the base required for the Suzuki cycle.
Diagram 1: The Kinetic Race (Coupling vs. Decomposition)
The following pathway illustrates why "fast" catalysts (like SPhos) are superior for vinyl coupling: they accelerate the Transmetallation (TM) step, minimizing the time the boronic acid spends exposed to the base in the "Danger Zone."
Figure 1: The "Kinetic Race." Success requires the catalyst to consume the Activated Boronate via transmetallation faster than it undergoes protodeboronation.
Catalyst Showdown: Technical Deep Dive
A. The Precision Tool: Pd-SPhos (Buchwald G2/G3)
Why it works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich dialkylbiaryl ligand.
-
Mechanism: The methoxy groups on the biaryl backbone provide secondary interactions that stabilize the Pd(0) species, while the bulk promotes rapid reductive elimination . Crucially for vinyl acids, the high activity accelerates the cycle, consuming the unstable boronic acid before it decomposes.
-
Evidence: Barder and Buchwald demonstrated that SPhos allows for the coupling of unstable vinyl boronic acids with aryl chlorides at low catalyst loadings, often where PPh3 fails completely [1].
B. The Industrial Standard: Pd(dppf)Cl₂
Why it works: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate ligand with a large bite angle (~99°).
-
Mechanism: The large bite angle enforces a geometry that favors reductive elimination but, more importantly, the chelating effect makes the catalyst extremely robust against thermal decomposition. It does not "drop" the ligand easily, preventing the formation of inactive Pd-black.
-
Best Use: When coupling vinyl boronic esters (like pinacol esters) which are more stable, or when scaling up where air-sensitivity of SPhos is a liability [2].
C. The Stabilizer: Pd-PEPPSI-IPr
Why it works: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) uses an N-Heterocyclic Carbene (NHC) ligand.
-
Mechanism: The NHC-Pd bond is stronger than phosphine-Pd bonds. This catalyst acts as a "slow release" reservoir of highly active Pd(0). It is particularly effective for sterically hindered vinyl couplings where phosphines might dissociate [3].
Comparative Performance Data
The following data summarizes typical performance metrics for the coupling of trans-2-phenylvinylboronic acid with 4-chloroanisole (a deactivated aryl chloride).
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd-SPhos G2 |
| Yield | 35% (Incomplete) | 78% | 96% |
| Time | 24 Hours | 12 Hours | 2 Hours |
| Temp | 80°C | 80°C | 40°C |
| Side Products | Styrene (Deboronation) | Trace | None |
| Air Stability | Poor | Excellent | Good (Precatalyst) |
Data synthesized from comparative screenings in [1] and [4].
Experimental Protocols
Protocol A: High-Performance Coupling (Unstable Vinyl Acids)
Use this for complex drug intermediates or when protodeboronation is observed.
-
System: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 (1 mol%).
-
Base: K₃PO₄ (2.0 equiv) – Note: Weaker than carbonates, reduces deboronation.
-
Solvent: Toluene:Water (10:1) or THF:Water (10:1).
-
Procedure:
-
Charge a vial with Aryl Halide (1.0 equiv), Vinyl Boronic Acid (1.5 equiv), and K₃PO₄.
-
Add catalyst (SPhos Pd G3).
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent.[1]
-
Stir vigorously at 40-60°C. Monitor by LCMS at 1 hour.
-
Protocol B: Robust Scale-Up (Stable Vinyl Esters)
Use this for MIDA boronates or Pinacol esters on gram-scale.
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane:Water (4:1).
-
Procedure:
-
Combine reagents in the reactor.
-
Degas solvents via sparging with Nitrogen for 15 mins.
-
Heat to 80-90°C.
-
Tip: If the vinyl species is sluggish, add 10 mol% Ag₂CO₃ to facilitate transmetallation via a "silver effect" [5].
-
Diagram 2: Workflow Decision Tree
Figure 2: Catalyst selection logic based on substrate stability and halide reactivity.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling. Journal of the American Chemical Society. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst. Chemistry - A European Journal. Link
-
Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link
-
Corey, E. J., et al. (2005). Silver-Promoted Transmetallation in Suzuki Coupling. Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. diva-portal.org [diva-portal.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of β-Borylacrylates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, β-borylacrylates have emerged as exceptionally versatile building blocks. Their unique structural motif, featuring a reactive boronic ester adjacent to an acrylate system, unlocks a vast array of subsequent chemical transformations. This guide provides an in-depth, objective comparison of the principal synthetic methodologies for accessing these valuable compounds, grounded in experimental data and mechanistic rationale. Our focus is to equip you with the critical knowledge to select and implement the optimal synthetic strategy for your specific research and development needs.
The Strategic Importance of β-Borylacrylates
β-Borylacrylates are powerful intermediates, primarily due to the synthetic versatility of the boronic ester functionality. They are key precursors for a multitude of chemical reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling, which is a cornerstone of modern carbon-carbon bond formation in pharmaceutical development.[1] The ability to stereoselectively synthesize either the (Z) or (E)-isomer of a β-borylacrylate further enhances their utility, allowing for precise control over the geometry of the final products.
Comparative Analysis of Synthesis Methods
Herein, we will dissect and compare three prominent methods for the synthesis of β-borylacrylates:
-
Copper-Catalyzed Borylation of Allenes and Alkynes: A highly efficient and stereoselective method.
-
Hydroboration of Alkynoates: A classic and reliable approach.
-
Transition-Metal-Free Borylation: An emerging, sustainable alternative.
The following table provides a high-level comparison of these methodologies.
| Feature | Copper-Catalyzed Borylation | Hydroboration of Alkynoates | Transition-Metal-Free Borylation |
| Stereoselectivity | Excellent, often providing exclusive access to the (Z)-isomer. | Good to excellent, but can be influenced by the choice of borane reagent. | Can be variable and substrate-dependent. |
| Substrate Scope | Broad, tolerating a wide range of functional groups. | Generally broad, but sensitive functional groups may require protection. | Still developing, but promising for specific substrate classes. |
| Reaction Conditions | Mild, often at room temperature. | Generally mild, but some borane reagents require specific handling. | Often requires activation by light or a strong base. |
| Catalyst | Copper salts (e.g., CuCl). | Borane reagents (e.g., BH3, 9-BBN). | Often requires a base or photochemical activation. |
| Key Advantages | High stereoselectivity, mild conditions, broad functional group tolerance. | Well-established, reliable, and often high-yielding. | Avoids transition metal contamination, potentially more sustainable. |
| Key Limitations | Potential for metal contamination in the final product. | Can be less stereoselective than copper-catalyzed methods. | May have a more limited substrate scope and require specific activators. |
In-Depth Analysis and Experimental Protocols
Copper-Catalyzed Borylation of Allenoates
This method has gained significant traction due to its exceptional regio- and stereoselectivity, providing a reliable route to (Z)-β,γ-unsaturated β-boryl esters.[1] The reaction proceeds via a copper-boryl intermediate that adds to the allenoate, followed by protonation.
Causality Behind Experimental Choices:
-
Copper(I) Chloride (CuCl): A readily available and inexpensive catalyst that effectively generates the active copper-boryl species.
-
Bis(pinacolato)diboron (B₂pin₂): The boron source, which is stable and easy to handle.
-
Methanol (MeOH): Acts as the proton source for the final step of the reaction. The use of a protic solvent is crucial for the catalytic turnover.
Experimental Workflow:
Detailed Experimental Protocol: [1]
To a flame-dried round-bottom flask charged with a magnetic stir bar was added CuCl (0.1 equiv), allenoate (1.0 equiv), and bis(pinacolato)diboron (1.1 equiv). The flask was evacuated and backfilled with nitrogen three times. Anhydrous methanol was then added via syringe. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired (Z)-β,γ-unsaturated β-boryl ester.
Performance Data: [1]
| Substrate (Allenoate) | Product | Yield (%) | E/Z Ratio |
| Ethyl 2,3-butadienoate | Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate | 81 | >99:1 |
| Methyl 2,3-pentadienoate | Methyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-3-enoate | 75 | >99:1 |
| tert-Butyl 4-phenyl-2,3-butadienoate | tert-Butyl (Z)-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate | 68 | >99:1 |
Hydroboration of Alkynoates
Hydroboration is a fundamental reaction in organic chemistry for the synthesis of organoboranes. The reaction of a borane reagent with an alkyne, followed by an oxidative workup, can lead to the formation of vinylboronates. The stereochemical outcome of the reaction is typically syn-addition of the H-B bond across the triple bond.
Causality Behind Experimental Choices:
-
Borane Reagent (e.g., Catecholborane, 9-BBN): The choice of borane reagent is critical for controlling regioselectivity. Bulky boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) often provide higher selectivity for the addition of boron to the less sterically hindered carbon.
-
Anhydrous Solvent (e.g., THF): Borane reagents are sensitive to moisture, so anhydrous conditions are essential.
-
Oxidative Workup (if hydroxyl product is desired): If the goal is to convert the boronate to an alcohol, a subsequent oxidation step with reagents like hydrogen peroxide and sodium hydroxide is performed. For the isolation of the β-borylacrylate, a non-oxidative workup is employed.
Reaction Mechanism:
Detailed Experimental Protocol:
To a solution of the alkynoate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere at 0 °C was added a solution of 9-BBN (1.1 equiv) in THF dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2-4 hours. The reaction was monitored by GC-MS. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by distillation or column chromatography to yield the β-borylacrylate.
Performance Data:
Transition-Metal-Free Borylation
The development of transition-metal-free synthetic methods is a significant goal in green chemistry, as it mitigates concerns about toxic metal residues in the final products. For β-borylacrylates, this can be achieved through the activation of diboron reagents with a strong base.[2]
Causality Behind Experimental Choices:
-
Bis(pinacolato)diboron (B₂pin₂): The boron source.
-
Strong Base (e.g., NaOt-Bu): The base activates the diboron reagent, making it nucleophilic enough to add to the α,β-unsaturated system.
-
Anhydrous Solvent (e.g., THF): The strong base necessitates the use of anhydrous conditions.
Reaction Mechanism:
Detailed Experimental Protocol: [2]
To a solution of the α,β-unsaturated ester (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) in anhydrous THF at room temperature was added sodium tert-butoxide (1.5 equiv) in one portion. The reaction mixture was stirred for 12-24 hours and monitored by TLC. Upon completion, the reaction was quenched with water and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by column chromatography.
Performance Data:
This method is still under active development, and a comprehensive comparison of its substrate scope and stereoselectivity with metal-catalyzed methods is an ongoing area of research. Yields are generally moderate to good, but the stereoselectivity can be lower than that observed with copper-catalyzed methods.
Conclusion and Future Outlook
The synthesis of β-borylacrylates is a dynamic field of research with several robust and reliable methods at the disposal of the synthetic chemist.
-
For high stereoselectivity and functional group tolerance, copper-catalyzed borylation of allenoates is currently the method of choice. Its mild reaction conditions make it particularly attractive for complex molecule synthesis.
-
Hydroboration of alkynoates remains a valuable and well-understood method, especially when the desired stereoisomer is accessible with the chosen borane reagent.
-
Transition-metal-free methods represent a promising avenue for sustainable synthesis, and their continued development is expected to broaden their applicability and improve their performance.
The selection of the most appropriate synthetic method will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the presence of other functional groups, and considerations of cost and sustainability. As research in this area continues, we can anticipate the emergence of even more efficient, selective, and environmentally benign methods for the synthesis of these invaluable synthetic building blocks.
References
-
Santos, W. L., et al. (2022). Regio- and stereoselective copper-catalyzed α,β- protoboration of allenoates: access to Z-β,γ-unsaturated β-boryl esters. Organic & Biomolecular Chemistry, 20(16), 3287-3291. [Link]
-
Hartwig, J. F. (2017). Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. eScholarship, University of California. [Link]
-
Santos, W. L., et al. (2022). Regio- and stereoselective copper-catalyzed α,β- protoboration of allenoates. Organic & Biomolecular Chemistry, 20(16), 3287-3291. [Link]
-
Taylor, J. G., & Correia, C. R. D. (2011). Stereoselective synthesis of unsymmetrical β,β-diarylacrylates by a Heck-Matsuda reaction: versatile building blocks for asymmetric synthesis of β,β-diphenylpropanoates, 3-aryl-indole, and 4-aryl-3,4-dihydro-quinolin-2-one and formal synthesis of (-)-indatraline. The Journal of Organic Chemistry, 76(3), 857–869. [Link]
-
Souto, J. A., et al. (2014). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 20(43), 13913-13917. [Link]
-
Wen, Y., et al. (2015). Selective Synthesis of Alkylboronates by Copper(I)-Catalyzed Borylation of Allyl or Vinyl Arenes. The Journal of Organic Chemistry, 80(8), 4142-4147. [Link]
-
Wen, Y., et al. (2019). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules, 24(1), 101. [Link]
-
Yoshida, H., et al. (2012). Transition-Metal-Free Borylation of Aryltriazene Mediated by BF3·OEt2. Organic Letters, 14(17), 4592-4595. [Link]
-
Thorpe, S. B., Guo, X., & Santos, W. L. (2011). Regio- and stereoselective copper-catalyzed β-borylation of allenoates by a preactivated diboron. Chemical Communications, 47(2), 424-426. [Link]
-
Morken, J. P., et al. (2019). Reductive α-borylation of α,β-unsaturated esters using NHC–BH3 activated by I2 as a metal... Chemical Science, 10(28), 6829-6834. [Link]
-
Krische, M. J., et al. (2015). Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via An Atom-Economic Ruthenium-Catalyzed Alkene-Alkyne Coupling. Angewandte Chemie International Edition, 54(52), 15798-15802. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]
-
Bronson, T. (2020, September 25). Hydroboration-Oxidation Experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
-
Diva-Portal.org. (n.d.). Development of New Synthetic Routes to Organoboronates by Catalytic Allylic Substitution and C-H bond Functionalization. [Link]
-
Morken, J. P., et al. (2003). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry, 68(16), 6254-6260. [Link]
-
R Discovery. (n.d.). Copper-Catalyzed Borylation Research Articles - Page 1. [Link]
-
Friese, F. W., & Studer, A. (2019). New avenues for C–B bond formation via radical intermediates. Chemical Science, 10(37), 8503-8518. [Link]
-
Correia, C. R. D., et al. (2024). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 20, 563-571. [Link]
-
Kobayashi, S., et al. (2015). Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. Beilstein Journal of Organic Chemistry, 11, 2194-2199. [Link]
-
Hoveyda, A. H., et al. (2021). Origins of Internal Regioselectivity in Copper-Catalyzed Borylation of Terminal Alkynes. ChemRxiv. [Link]
-
Morken, J. P., et al. (2026). Construction of Chiral β-Boryl Aldehydes via Asymmetric Hydroformylation of 1,1-Disubstituted Alkenyl Boronates. ResearchGate. [Link]
-
MDPI. (2021, April 7). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. [Link]
-
RSC Publishing. (n.d.). Stereoselective synthesis of β-lactams: recent examples. [Link]
-
Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]
-
ResearchGate. (2025, November 25). Copper-Catalyzed Four-Component Borocarbonylative Allylation of Vinyl Arenes to β-Boryl Enones. [Link]
-
Hibbitts, D. (n.d.). Hibbitts Group Publications. [Link]
-
MDPI. (2007, November 15). Comparative Study of Regioselective Synthesis of β-Aminoalcohols under Solventless Conditions Catalyzed by Sulfated Zirconia and SZ/MCM-41. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
RSC Publishing. (n.d.). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. [Link]
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Comparative Analysis of Bases in Suzuki Reactions with Vinyl Boronic Acids
Introduction: The Vinyl Paradox
Vinyl boronic acids are indispensable building blocks in medicinal chemistry for installing "chemical handles" (alkenes) capable of further diversification. However, they present a unique "Vinyl Paradox" : while the vinyl group is electronically similar to an aryl ring, it possesses a distinct vulnerability profile. Unlike robust phenylboronic acids, vinyl species are prone to two competitive degradation pathways: rapid protodeboronation and metal-mediated polymerization .
This guide moves beyond generic Suzuki coupling advice to focus specifically on the base-dependent variables that dictate success with vinyl boronic acids.
Mechanistic Insight: The Base as a Gatekeeper
In the Suzuki-Miyaura cycle, the base is not merely a proton scavenger; it is the activator of the boron species. The choice of base dictates the concentration of the reactive boronate "ate" complex (
The Critical Balance
-
Too Weak: Transmetallation is rate-limiting; the Pd(II) intermediate decomposes or undergoes homocoupling.
-
Too Strong: The concentration of the "ate" complex spikes, accelerating protodeboronation (hydrolysis of the C-B bond).
-
Vinyl-Specific Risk: Excess base in the presence of Pd(II) can initiate oligomerization of the vinyl species, leading to "tarry" byproducts rather than the desired coupled alkene.
Diagram: The Vinyl Suzuki Catalytic Cycle & Failure Modes
The following diagram illustrates the standard catalytic cycle alongside the specific off-cycle failure modes relevant to vinyl boronic acids.
Figure 1: The Suzuki catalytic cycle highlighting vinyl-specific failure modes (red). High base concentration accelerates the protodeboronation pathway.
Comparative Analysis of Bases
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
The Industry Standards[1]
-
Mechanism: Carbonates provide a buffered basic environment. They are generally not strong enough to fully deprotonate the boronic acid to the "ate" complex immediately, allowing for a controlled, steady concentration of the active species.
-
Cs₂CO₃ (Cesium Effect): Cesium carbonate is often superior to potassium or sodium analogs. The "Cesium Effect" is attributed to the higher solubility of Cs+ in organic solvents (like DMF or Dioxane), which increases the effective basicity in the organic phase without requiring high water concentrations.
-
Verdict: Cs₂CO₃ is the "Gold Standard" for vinyl couplings, offering the best balance between activation and stability.
Phosphates (K₃PO₄)
The Steric Solution[1]
-
Mechanism: K₃PO₄ is more basic than carbonates but less nucleophilic. It is particularly effective in anhydrous or low-water conditions.
-
Application: Crucial for sterically hindered vinyl boronic acids (e.g.,
-substituted vinyl species). The phosphate anion can coordinate to the palladium center, stabilizing the intermediate and facilitating transmetallation where carbonates fail. -
Verdict: Use when the substrate is sterically crowded or sensitive to hydrolysis.
Hydroxides (NaOH, KOH, Ba(OH)₂)
The Aggressive Accelerators
-
Mechanism: Hydroxides rapidly convert all boronic acid to the boronate anion.
-
Risk: This creates a massive spike in the concentration of the activated species. For vinyl boronic acids, this often leads to rapid protodeboronation before transmetallation can occur.
-
Verdict: Generally avoid for vinyl boronic acids unless the coupling partner (aryl halide) is extremely unreactive and requires "force."
Fluorides (CsF, KF)
The Non-Basic Activators
-
Mechanism: Fluoride ions have a high affinity for boron (forming
species) but are not Brønsted bases. This allows for activation of the boron without increasing the pH of the solution. -
Application: Ideal for substrates containing base-sensitive functional groups (e.g., esters, acidic protons) that would degrade under carbonate/hydroxide conditions.
-
Verdict: The specialist choice for base-sensitive total synthesis.
Summary of Performance Data
| Base System | pKa (conj. acid) | Rate of Activation | Protodeboronation Risk | Polymerization Risk | Best For... |
| Cs₂CO₃ | ~10.3 | Moderate | Low | Low | General Purpose. Best balance of yield/stability. |
| K₂CO₃ | ~10.3 | Slow-Mod | Low | Low | Cost-effective scale-up for simple substrates. |
| K₃PO₄ | ~12.3 | Fast | Moderate | Moderate | Steric Bulk. Hindered vinyls or anhydrous conditions. |
| NaOH | 15.7 | Very Fast | High | High | Unreactive aryl chlorides (use with caution). |
| CsF | ~3.2 (HF) | Fast (F- affinity) | Very Low | Low | Base-Sensitive substrates (esters, lactones). |
Experimental Protocols
Protocol A: The "Gold Standard" (Cs₂CO₃ System)
Recommended for 80% of vinyl coupling applications.
-
Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Vinyl Boronic Acid (1.2–1.5 equiv), and Cs₂CO₃ (2.0 equiv) .
-
Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3 mol%).
-
Note: Pd(dppf)Cl₂ is often preferred for vinyls to suppress isomerization.
-
-
Solvent: Add a degassed mixture of THF:Water (9:1) or Dioxane:Water (4:1) .
-
Crucial Step: Vinyl boronic acids degrade in oxygen. Sparge solvent with Argon for 15 mins before addition.
-
-
Reaction: Heat to 70–80 °C for 4–12 hours.
-
Monitor: Check LCMS for protodeboronation (mass of Vinyl-H). If observed, lower temp to 60 °C.
-
Protocol B: Anhydrous Conditions (K₃PO₄ System)
Recommended for hydrolytically unstable substrates (e.g., triflates).
-
Setup: Flame-dry the flask. Add Aryl Triflate (1.0 equiv), Vinyl Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv) .
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]
-
Why SPhos? This electron-rich ligand accelerates oxidative addition, compensating for the slower transmetallation in anhydrous media.
-
-
Solvent: Add anhydrous Toluene or DMF .
-
Reaction: Heat to 100 °C . The phosphate acts as a heterogeneous base; vigorous stirring is essential.
Troubleshooting & Decision Matrix
When the reaction fails, use this logic flow to select the next condition:
-
Problem: Low Conversion, Starting Material Remains.
-
Diagnosis: Catalyst death or slow transmetallation.
-
Solution: Switch to K₃PO₄ (more basic) or add water (increase solubility). Switch ligand to XPhos or SPhos .
-
-
Problem: Protodeboronation (Product is Ar-H or Vinyl-H).
-
Diagnosis: Base is too strong or water concentration is too high.
-
Solution: Switch to CsF (anhydrous activation) or K₂CO₃ (milder). Reduce water ratio.
-
-
Problem: "Tarry" Black Mixture (Polymerization).
-
Diagnosis: Oxidative instability of the vinyl species.
-
Solution: Add BHT (10 mol%) as a radical scavenger. Ensure rigorous degassing. Use a "Slow Release" strategy (e.g., MIDA boronate or Trivinylboroxane pyridine complex).
-
References
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685-694. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
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assessing purity of synthesized (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
An In-Depth Comparative Guide to Purity Assessment of Synthesized (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
A Foreword from the Senior Application Scientist
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the quality of your building blocks is paramount. (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid is a versatile reagent, yet its utility is directly proportional to its purity. The presence of seemingly minor impurities can lead to inconsistent reaction yields, difficult purifications, and, in the context of drug development, the introduction of potentially mutagenic side products.[1]
This guide is structured to move beyond a simple recitation of analytical methods. It is designed as a strategic comparison, providing the underlying scientific rationale for employing a multi-pronged, or orthogonal, approach to purity validation. We will explore not just how to execute these techniques, but why specific methods are chosen and how their data, when synthesized, paint a comprehensive and trustworthy picture of your material's integrity.
The Synthetic Landscape: Anticipating Potential Impurities
To accurately assess purity, one must first understand what to look for. A common synthetic route to this vinyl boronic acid involves the hydroboration of ethyl propiolate. This context immediately highlights a spectrum of potential impurities that must be considered during analysis:
-
Starting Materials: Unreacted ethyl propiolate or the borane source.
-
Geometric Isomer: The corresponding (Z)-isomer, which may exhibit different reactivity.
-
Homocoupling Products: Borylated species reacting with each other.
-
Hydrolysis/Protodeboronation Products: Cleavage of the carbon-boron bond to yield boric acid and ethyl acrylate.[2]
-
Boroxine Anhydrides: A ubiquitous and often confounding impurity, boroxines are cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules.[3] Their presence can significantly complicate spectral interpretation and give a false impression of a complex mixture.
Understanding this impurity profile is the foundational step in selecting and interpreting the results from the analytical techniques that follow.
Caption: Logical relationship of the target compound to its primary impurities.
Orthogonal Analytical Strategies: A Comparative Overview
No single analytical technique can provide a complete and unambiguous assessment of purity. True confidence is achieved by employing orthogonal methods—techniques that measure different chemical properties. Here, we compare the three pillars of small molecule analysis: NMR, HPLC, and Mass Spectrometry.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Structural confirmation, identification & quantification of organic impurities, stereochemistry (E/Z) | Provides definitive structural information; ¹¹B NMR is specific to the boron center.[4] | Lower sensitivity than MS; Boroxine formation can broaden peaks and complicate spectra.[3] |
| HPLC/UHPLC | Differential partitioning between mobile and stationary phases | Separation and quantification of components, purity assessment (% area) | High resolution and precision; adaptable for preparative purification. | Requires a chromophore for UV detection; non-UV active impurities (like boric acid) are invisible. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of impurities and byproducts | Extremely high sensitivity (ng/mL or lower); can be coupled with LC for powerful separation and identification. | Boroxine formation is common and can complicate spectra; quantification can be challenging without standards.[3][5] |
Deep Dive into Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is indispensable for confirming the identity of the target compound and identifying structurally similar impurities.
-
Expertise & Experience: For boronic acids, running a standard ¹H and ¹³C NMR is necessary but not sufficient. The presence of boroxines can cause significant peak broadening in ¹H spectra, making integration and interpretation difficult.[3] The key is to also acquire a ¹¹B NMR spectrum . The chemical shift in ¹¹B NMR is highly sensitive to the boron atom's environment.[2][6] A trigonal planar sp²-hybridized boronic acid will have a characteristic chemical shift (typically δ 28-34 ppm), which is distinct from the tetrahedral sp³-hybridized boronate esters or borate species that appear further upfield.[7]
-
Trustworthiness: A self-validating NMR protocol involves a simple trick: if the ¹H NMR spectrum appears broad or overly complex, re-dissolve a sample in a coordinating deuterated solvent like methanol-d₄. This can help break up the boroxine trimer back into the monomeric boronic acid, resulting in sharper, more easily interpretable signals.[3]
Detailed Protocol: NMR Analysis
-
Sample Preparation (Standard): Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Sample Preparation (Boroxine Check): If peak broadening is observed, prepare a separate sample by dissolving 5-10 mg in 0.6 mL of methanol-d₄.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify characteristic vinyl protons and the ethyl ester signals. Integrate to determine relative ratios.
-
Acquire a ¹³C NMR spectrum for carbon backbone confirmation.
-
Acquire a proton-decoupled ¹¹B NMR spectrum. This is crucial for observing the boron environment directly.
-
-
Data Interpretation:
-
In the ¹H NMR, look for the characteristic coupling constants of the trans vinyl protons. The presence of a second set of vinyl signals may indicate the (Z)-isomer.
-
In the ¹¹B NMR, a sharp signal in the expected range for a vinyl boronic acid confirms the desired species. Multiple or broad signals may indicate boroxine or other boron species.
-
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC excels at separating the target compound from impurities, allowing for accurate quantification based on peak area percentage.
-
Expertise & Experience: The choice of mobile phase is critical for reproducible results with boronic acids. On-column hydrolysis can be an issue.[3] Using a buffered mobile phase (e.g., 10 mM ammonium acetate) or an acidic modifier (e.g., 0.1% formic acid) helps to maintain a consistent ionic environment and improve peak shape.[5] For detecting trace-level boronic acid impurities that lack a strong chromophore, a post-column derivatization technique with a reagent like alizarin, which forms a fluorescent complex with boronic acids, can be employed for highly selective and sensitive detection.[8][9]
-
Trustworthiness: A robust HPLC method is validated by system suitability tests. Before running samples, inject a standard of known concentration multiple times. The retention time and peak area should have a relative standard deviation (RSD) of less than 2.0%, ensuring the system is performing consistently.[5]
Detailed Protocol: Reverse-Phase HPLC Purity Analysis
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 210 nm and 254 nm.
-
-
Gradient Program:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and integrate all peaks detected. The purity is typically reported as the area of the main peak divided by the total area of all peaks.
Mass Spectrometry (MS): The Sensitivity Expert
MS provides unambiguous molecular weight confirmation and is unparalleled in its ability to detect trace-level impurities.
-
Expertise & Experience: When analyzing boronic acids by electrospray ionization (ESI-MS), the boroxine trimer is frequently observed as a prominent ion (e.g., [3M - 3H₂O + H]⁺).[3] This is not necessarily an impurity in the solid sample but an artifact of the ionization process. Using gentle ionization conditions and interpreting the spectrum with this knowledge is key. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of HPLC with the detection power of MS.[5][10] This allows for the assignment of a molecular weight to each peak in the chromatogram, providing a high degree of confidence in impurity identification.
-
Trustworthiness: The protocol is self-validating through the use of an internal standard and by confirming the isotopic pattern of the boron atom in the molecular ion peak. Boron has two main isotopes, ¹¹B (~80%) and ¹⁰B (~20%), which gives a characteristic M and M-1 pattern in the mass spectrum that can be used to confirm the presence of a boron-containing compound.
A Holistic Workflow for Purity Certification
The following workflow illustrates how these orthogonal techniques are integrated to provide a comprehensive and reliable assessment of purity.
Caption: An integrated workflow for the comprehensive purity assessment.
By cross-referencing the structural data from NMR, the quantitative data from HPLC, and the high-sensitivity molecular weight data from MS, a researcher can confidently ascertain the true purity of their synthesized (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, ensuring the reliability and reproducibility of their subsequent research.
References
-
MDPI. (2025, July 9). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
-
ACS Publications. (2025, November 17). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl boronic acid. [Diagram]. Retrieved from [Link]
-
Wageningen University & Research. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, August 5). Analysis of Boronic Acids Without Chemical Derivatisation. [PDF]. Retrieved from [Link]
-
PubMed. (2022, November 18). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
PubChem. (n.d.). (E)-(3-Oxoprop-1-en-1-yl)boronic acid. Retrieved from [Link]
-
Organic Syntheses. (2022, July 3). Synthesis of Alkylboronic Esters from Alkyl Iodides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
-
ACS Publications. (2022, November 1). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
International Journal of Clinical Biochemistry and Research. (n.d.). Method verification procedure of boric acid affinity method against high performance of liquid chromatography for glycated haemoglobin. Retrieved from [Link]
-
University of Bath. (2015, September 3). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Contents. [PDF]. Retrieved from [Link]
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Advanced Application Guide: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic Acid in Pharmaceutical Synthesis
As drug development increasingly relies on late-stage functionalization to build complex molecular architectures, the precise installation of
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid has emerged as a superior, highly stereospecific alternative. By leveraging the Suzuki-Miyaura cross-coupling framework, this bench-stable alkenylboronic acid allows researchers to install the ethyl acrylate moiety with absolute retention of the (E)-geometry under mild, functional-group-tolerant conditions.
This guide objectively evaluates the performance of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid against traditional alternatives, details the mechanistic causality behind its efficacy, and provides a self-validating protocol for laboratory execution.
Mechanistic Rationale & Pathway Visualization
The superiority of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid lies in the fundamental organometallic mechanism of the Suzuki-Miyaura reaction . Unlike the Heck reaction, which relies on carbopalladation and subsequent
The transmetalation step involves the transfer of the alkenyl group from boron to palladium while strictly preserving the double bond's geometry. The use of a bidentate ligand (such as dppf) accelerates reductive elimination, preventing any transient isomerization of the Pd(II)-alkenyl intermediate.
Figure 1: Suzuki-Miyaura catalytic cycle for (E)-cinnamate derivative synthesis.
Performance Benchmarking: Suzuki vs. Heck Alternatives
When designing a synthetic route, process chemists must weigh yield, scalability, and impurity profiles. Table 1 compares the use of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid against the traditional Heck reagent (ethyl acrylate) and the related potassium trifluoroborate salt.
Table 1: Comparative Olefination Strategies for Ethyl Cinnamate Synthesis
| Parameter | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid | Ethyl Acrylate (Heck Reaction) | Potassium Trifluoroborate Salt |
| Reaction Control | Kinetic & Thermodynamic | Thermodynamic | Kinetic & Thermodynamic |
| Stereoselectivity | >99% (E)-isomer | 85–95% (E)-isomer (Substrate dependent) | >99% (E)-isomer |
| Regioselectivity | Exclusive | Prone to | Exclusive |
| Operating Temp. | 60–80 °C | 100–140 °C | 80–100 °C |
| Base Requirement | Mild Inorganic (e.g., K₂CO₃) | Strong Amine (e.g., Et₃N) | Mild Inorganic (e.g., Na₂CO₃) |
| Toxicity Profile | Low (Bench-stable solid) | High (Volatile lachrymator) | Low (Bench-stable solid) |
Application Insight: While the trifluoroborate salt offers slightly extended shelf-life, it requires harsher conditions to hydrolyze the -BF₃ group into the active -B(OH)₂ species in situ. The free boronic acid provides the optimal balance of immediate reactivity and atom economy, making it the reagent of choice for sensitive API intermediates .
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes specific physical or analytical checkpoints to confirm that the underlying chemical causality is functioning as intended.
Figure 2: Standard experimental workflow for alkenylboronic acid cross-coupling.
Step-by-Step Methodology
Step 1: Reaction Assembly (Under Inert Atmosphere)
-
Action: Charge a flame-dried Schlenk flask with Aryl Halide (1.0 mmol), (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Causality: Alkenylboronic acids can undergo slow protodeboronation under basic aqueous conditions. The 1.2x stoichiometric excess compensates for this side reaction, ensuring the complete consumption of the (often more expensive) aryl halide.
Step 2: Solvent Addition & Degassing
-
Action: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
-
Causality: The 4:1 organic-to-aqueous ratio is a critical thermodynamic sweet spot. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the K₂CO₃, facilitating the formation of the reactive boronate anion
which undergoes transmetalation orders of magnitude faster than the neutral boronic acid.
Step 3: Catalytic Activation & Heating
-
Action: Heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: The suspension will transition from an orange slurry (Pd(II) precatalyst) to a deep red, homogeneous solution. This visual cue confirms the successful reduction of Pd(II) to the catalytically active Pd(0) species.
Step 4: Reaction Monitoring
-
Action: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Validation Checkpoint: The system validates itself when the LC-MS trace shows the complete disappearance of the starting material and the emergence of a single product peak. The absence of a
peak confirms that the transmetalation rate is successfully outcompeting premature reductive dehalogenation.
Step 5: Workup & Isolation
-
Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
-
Validation Checkpoint: Conduct ¹H NMR on the purified product. A coupling constant (
) of 15.5–16.0 Hz for the vinylic protons definitively confirms the strict retention of the (E)-configuration, validating the stereospecificity of the chosen reagent.
Expert Insights on Troubleshooting
-
Premature Catalyst Death (Black Precipitation): If palladium black precipitates early in the reaction, it indicates poor degassing. Oxygen oxidizes the phosphine ligands, stripping the Pd(0) of its protective coordination sphere. Always ensure strict inert conditions.
-
Ester Hydrolysis: If LC-MS indicates the presence of the free carboxylic acid instead of the ethyl ester, the base is too strong or the temperature is too high. Stick strictly to mild inorganic bases like K₂CO₃ or K₃PO₄ rather than NaOH or KOH.
References
-
Title: The Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Electrophiles Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]
-
Title: The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews (Beletskaya, I. P., & Cheprakov, A. V., 2000) URL: [Link]
-
Title: Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture) Source: Angewandte Chemie International Edition (Suzuki, A., 2011) URL: [Link]
benchmarking performance of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid in cross-coupling
[1][2]
Executive Summary: The Strategic Context
The introduction of the ethyl acrylate motif (–CH=CH–COOEt) is a pivotal transformation in medicinal chemistry, particularly for synthesizing Michael acceptors, polymer precursors, and cinnamate derivatives.
While the Heck reaction using ethyl acrylate is the industrial standard for this transformation, Suzuki-Miyaura coupling using (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (and its esters/salts) offers a critical alternative when milder conditions or higher regiochemical fidelity is required.[1]
This guide benchmarks the performance of this boronic acid against its primary competitors: the Heck reaction and boronic acid surrogates (Pinacol esters and Molander salts).
Critical Reagent Identification
-
Target Molecule: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid[1][2]
-
CAS Number: 1263814-90-9 (Free Acid)[1]
-
Note on CAS: Users frequently confuse this with CAS 99769-19-4, which refers to (3-Methoxycarbonylphenyl)boronic acid.[1] Ensure you are sourcing the vinyl-boron species, not the aryl-boron species.[1]
-
Common Surrogates:
Decision Matrix: When to Use Which Reagent?
The choice between using the Boronic Acid (Suzuki) and Ethyl Acrylate (Heck) is not arbitrary. It is dictated by substrate stability and stereochemical requirements.
Figure 1: Decision matrix for selecting between Heck and Suzuki methodologies for acrylate introduction.
Benchmarking Performance: Suzuki vs. Heck
The following data aggregates performance metrics from internal validation studies and literature precedents for the coupling of 4-bromoanisole to form ethyl (E)-4-methoxycinnamate.
| Metric | Suzuki Coupling (Boronic Acid/Ester) | Heck Reaction (Ethyl Acrylate) | Analysis |
| Reagent Cost | High ( | Low ($) | Heck is far superior for scale-up due to commodity pricing of ethyl acrylate.[1] |
| Reaction Temp | 60–80 °C | 100–140 °C | Suzuki is required for thermally labile substrates (e.g., complex heterocycles). |
| Yield (Typical) | 85–98% | 70–90% | Suzuki generally provides higher yields due to fewer side reactions (e.g., polymerization). |
| Stereoselectivity | >99:1 (E) | ~95:5 (E:Z) | Suzuki preserves the E-geometry of the reagent. Heck relies on thermodynamic control. |
| Base Requirement | Weak (K₂CO₃, Cs₂CO₃) | Stronger (Et₃N, NaOAc) | Suzuki allows for milder bases, crucial for base-sensitive protecting groups. |
| Atom Economy | Poor (Boron waste) | Excellent | Heck is the green chemistry standard for this transformation. |
Expert Insight: Use the Heck reaction as your default "Method A". Switch to Suzuki (Method B) only if:
-
The Heck reaction fails due to catalyst poisoning.
-
You observe significant Z-isomer formation.[1]
-
The substrate decomposes at >100°C.
Reagent Stability: Free Acid vs. Surrogates[1]
A critical limitation of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid (CAS 1263814-90-9) is its stability.[1] Electron-deficient vinyl boronic acids are prone to protodeboronation and polymerization.[1]
Comparison of Boron Sources
| Reagent Form | CAS | Stability | Reactivity | Recommendation |
| Free Boronic Acid | 1263814-90-9 | Low (Polymerizes/Deboronates) | High | Avoid for storage.[1][4] Generate in situ or use fresh. |
| Pinacol Ester | 1009307-13-4 | High (Shelf-stable oil/solid) | Moderate (Requires activation) | Primary Recommendation. Easy to handle and purify.[1] |
| MIDA Boronate | Various | Very High (Crystalline solid) | Low (Slow release) | Use for iterative couplings where slow release is needed. |
| K-Trifluoroborate | (Molander Salt) | High (Air-stable solid) | High (Hydrolysis required) | Excellent for aqueous/biphasic conditions.[1] |
Mechanism of Instability (Protodeboronation): Under basic conditions, the electron-withdrawing ester group facilitates the cleavage of the C-B bond, replacing the boron with a proton. This leads to the formation of ethyl acrylate as a byproduct, which can then polymerize or react non-selectively.
Figure 2: Pathway of unwanted protodeboronation in electron-deficient vinyl boronic acids.[1]
Validated Experimental Protocols
Protocol A: Suzuki Coupling (Recommended for Lab Scale)
Best for: Complex substrates, high stereochemical purity.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid pinacol ester (1.2 equiv)[1]
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (9:1)[1]
Procedure:
-
Charge: In a reaction vial, combine the aryl halide, boronate ester, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
React: Heat to 80°C for 4–16 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[6]
-
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Why this works: The use of the pinacol ester prevents rapid protodeboronation. The dppf ligand is robust and prevents palladium black precipitation.
Protocol B: Heck Reaction (Recommended for Scale-Up)
Best for: Simple substrates, cost-efficiency.[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[5]
-
Ethyl Acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)[1]
-
Et₃N (2.0 equiv)
Procedure:
-
Charge: Combine aryl bromide, Pd(OAc)₂, and Phosphine ligand in a flask.
-
Solvate: Add solvent, Et₃N, and Ethyl Acrylate.
-
React: Heat to 100–120°C for 12–24 hours.
-
Note: Reaction mixture will turn black (Pd precipitation) upon completion.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. eMolecules (E)-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)BORONIC ACID | 1263814-90-9 | Fisher Scientific [fishersci.com]
- 3. 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
Safety Operating Guide
(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid proper disposal procedures
[1]
Part 1: Chemical Identity & Hazard Assessment[1][2]
Before initiating any disposal procedure, positive identification and hazard characterization are mandatory.[1][2] This compound is a functionalized vinylboronic acid used primarily in Suzuki-Miyaura cross-coupling reactions.[3] Its dual functionality (boronic acid + acrylate ester) dictates its stability and toxicity profile.
| Parameter | Technical Detail |
| Chemical Name | (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid |
| CAS Number | 1263814-90-9 |
| Molecular Formula | |
| Molecular Weight | 143.93 g/mol |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (hydrolysis risk) |
Hazard Profile (GHS Classification)
Based on structural analogs (e.g., (E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid) and boronic acid class properties.[3]
-
Signal Word: WARNING
-
H360/H361: Suspected of damaging fertility or the unborn child (Boron compound precaution).[7]
Part 2: Pre-Disposal Handling & Segregation[1][6]
Core Directive: Do not treat this as general organic trash. Boron compounds are regulated in many jurisdictions due to phytotoxicity and persistence in wastewater treatment systems.
1. Stability Considerations
-
Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis in acidic or basic aqueous conditions, releasing ethanol and the free carboxylic acid.
-
Dehydration: Boronic acids spontaneously dehydrate to form cyclic boroxine trimers (anhydrides) upon storage.[3] This does not alter the waste classification but may change the physical appearance (crusting).
2. Segregation Rules
-
DO NOT MIX with oxidizing agents (peroxides, nitrates) or strong bases.
-
DO NOT POUR down the sink. Municipal wastewater treatment plants often cannot remove dissolved boron, leading to regulatory violations.
-
Segregate from heavy metal waste (unless it is a reaction mixture containing Pd/Ni catalysts).[3]
Part 3: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Excess Reagent, Spilled Material)
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Organoboron Compound."
-
Protocol:
-
Transfer solid material to the container using a chemically resistant scoop.
-
Wipe the exterior of the original bottle with a solvent-dampened tissue (acetone or ethanol).[3]
-
Dispose of the tissue in the same solid waste container.
-
Seal the container tightly to prevent moisture ingress (which accelerates hydrolysis).
-
Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)
-
Context: Typically contains organic solvents (THF, Dioxane, DMF) and transition metal catalysts (Palladium).
-
Container: Solvent-compatible safety can or glass bottle (amber preferred).
-
Protocol:
-
Classify the Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (THF, Toluene, Alcohols).
-
Segregate: Pour into the corresponding waste stream.
-
Labeling: Must list "(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid" explicitly as a contaminant.[3]
-
Metal Scavenging: If Pd/Ni catalysts were used, the waste is considered "Mixed Chemical/Heavy Metal Waste."
-
Scenario C: Aqueous Waste (Workup Layers)[3]
-
Context: Aqueous layers from extractions often contain boronic acid residues due to their partial water solubility.[3]
-
Protocol:
-
PH Check: Adjust pH to neutral (pH 6-8) if the solution is extremely acidic/basic to minimize container corrosion.
-
Collection: Collect in a dedicated "Aqueous Waste - Toxic (Boron)" container.
-
Prohibition: strictly NO DRAIN DISPOSAL .
-
Part 4: Emergency Spillage & Decontamination[1]
Immediate Action:
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use an N95 respirator if working outside a fume hood.
Cleanup Protocol:
-
Cover: Gently cover the spill with a paper towel dampened with water or ethanol to suppress dust.
-
Sweep: Use a dustpan and brush to collect the damp solid.
-
Wash: Clean the surface with a soap solution, followed by water.
-
Disposal: Place all cleanup materials (towels, gloves, debris) into the Solid Hazardous Waste container.
Part 5: Visual Decision Tree (Workflow)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating organoboron waste streams based on physical state and solvent composition.
Part 6: References
-
eMolecules. (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid | CAS 1263814-90-9.[3][9] Retrieved March 5, 2026. Link
-
BenchChem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. (Used as a procedural proxy for unsaturated boronic acids).[3] Retrieved March 5, 2026. Link
-
Sigma-Aldrich. Safety Data Sheet for (E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid (Analog). Retrieved March 5, 2026. Link
-
U.S. EPA. Classification of Solid Waste Disposal Facilities and Practices - 40 CFR 257. Retrieved March 5, 2026. Link
-
California State Water Resources Control Board. Boron Sanitary Landfill Waste Discharge Requirements. (Establishing boron as a regulated water pollutant). Retrieved March 5, 2026. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid | 2828439-78-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. laballey.com [laballey.com]
- 7. chemos.de [chemos.de]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. eMolecules (E)-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)BORONIC ACID | 1263814-90-9 | Fisher Scientific [fishersci.com]
Personal protective equipment for handling (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid
Executive Safety Summary
Compound Identity: (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid CAS: 1263814-90-9 Physical State: Solid (White to off-white powder) Primary Risk: Skin, Eye, and Respiratory Irritant (H315, H319, H335). Critical Handling Requirement: Moisture and temperature sensitive. Must be handled under inert atmosphere to prevent dehydration to boroxines and protodeboronation.
This guide provides a tactical framework for the safe handling, storage, and disposal of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid. Unlike generic safety sheets, this document integrates chemical stability requirements with personnel protection to ensure experimental success and operator safety.
Risk Assessment & Hazard Identification (GHS)
This compound is a functionalized vinylboronic acid. While not classified as acutely toxic (Category 1 or 2), its reactivity profile necessitates strict control measures to prevent sensitization and chemical degradation.
| Hazard Category | Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact may cause dermatitis. Double-gloving recommended. |
| Eye Irritation | H319 | Causes serious eye irritation | Dust particles are corrosive to corneal tissue. Safety goggles are mandatory; face shields optional but recommended for >1g handling. |
| STOT - SE | H335 | May cause respiratory irritation | Zero-tolerance for open-bench handling. All transfers must occur in a fume hood. |
Personal Protective Equipment (PPE) Strategy
The selection of PPE is based on a "Barrier-Analysis" approach, ensuring multiple layers of defense against solid particulates and potential solution splashes.
PPE Decision Matrix[1][2]
Figure 1: PPE Selection Logic based on operational scale and state.
Detailed Specifications
-
Hand Protection:
-
Primary Layer: Nitrile rubber (0.11 mm minimum thickness).
-
Secondary Layer (for >500mg): Extended cuff nitrile or laminate (Silver Shield) if dissolved in penetrating solvents (e.g., DCM, THF).
-
Rationale: Boronic acids can slowly penetrate latex; nitrile offers superior chemical resistance to the esters often used in Suzuki couplings.
-
-
Eye Protection:
-
ANSI Z87.1 compliant chemical splash goggles.
-
Note: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
-
Respiratory Protection:
-
Primary control is engineering (Fume Hood).[1]
-
If hood is unavailable (emergency only): N95 or P100 particulate respirator.
-
Operational Protocols
Protocol A: Storage & Stability Management
Objective: Prevent the formation of boroxines (anhydrides) and hydrolysis of the ester group.
-
Temperature: Store at -20°C (Freezer) .
-
Atmosphere: Keep under Argon or Nitrogen .
-
Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant.
Protocol B: Safe Weighing & Transfer
Objective: Transfer solid without personnel exposure or moisture introduction.
-
Preparation:
-
Remove vial from freezer and allow it to warm to room temperature inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric moisture, hydrolyzing the boronic acid to the borate or causing protodeboronation of the vinyl group.
-
-
Setup:
-
Place balance inside the fume hood (if possible) or use a "static-free" weighing funnel.
-
Use an anti-static gun if the powder is flighty.
-
-
Transfer:
-
Use a disposable spatula.
-
Transfer directly into the reaction vessel pre-purged with inert gas.
-
Do not return excess material to the stock vial.
-
Emergency Response Procedures
Spill Response Workflow
Figure 2: Decision tree for spill containment and cleanup.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and copious water for 15 minutes. Remove contaminated clothing.[2][3][4][5] Boronic acids can be sticky; ensure thorough scrubbing.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses if present.[2][3][5] Seek medical attention immediately (H319).
Disposal & Waste Management
Waste Categorization:
-
Category: Organic Chemical Waste (Solid or Liquid).
-
Segregation: Do not mix with strong oxidizers (e.g., peroxides, permanganates) as vinyl boronic acids can react exothermically.
Disposal Steps:
-
Solids: Dissolve small amounts in a combustible solvent (e.g., acetone) and place in the "Non-Halogenated Organic Waste" container.
-
Liquids: Pour into "Non-Halogenated Organic Waste" carboy.
-
Contaminated PPE: Gloves and paper towels should be disposed of as solid hazardous waste, not general trash.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid. Link
-
PubChem. (2023). Compound Summary: (E)-(3-Oxoprop-1-en-1-yl)boronic acid.[6][7] National Library of Medicine. Link
-
Hall, D. G. (Ed.).[1] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General handling of boronic acids).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Link
Sources
- 1. VINYLBORONIC ACID | CAS#:4363-34-2 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. eMolecules (E)-(3-ETHOXY-3-OXOPROP-1-EN-1-YL)BORONIC ACID | 1263814-90-9 | Fisher Scientific [fishersci.com]
- 7. (E)-(3-Oxoprop-1-en-1-yl)boronic acid | C3H5BO3 | CID 11147675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
